molecular formula C9H10FNO2S B1443790 N-(4-Fluorophenyl)-1,3-propanesultam CAS No. 1225954-11-9

N-(4-Fluorophenyl)-1,3-propanesultam

Cat. No.: B1443790
CAS No.: 1225954-11-9
M. Wt: 215.25 g/mol
InChI Key: PYDNYHJUECDJMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-Fluorophenyl)-1,3-propanesultam is a useful research compound. Its molecular formula is C9H10FNO2S and its molecular weight is 215.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(4-Fluorophenyl)-1,3-propanesultam suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-Fluorophenyl)-1,3-propanesultam including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(4-fluorophenyl)-1,2-thiazolidine 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO2S/c10-8-2-4-9(5-3-8)11-6-1-7-14(11,12)13/h2-5H,1,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYDNYHJUECDJMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Proactive Safety Assessment Framework for N-(4-Fluorophenyl)-1,3-propanesultam: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-Fluorophenyl)-1,3-propanesultam is a novel chemical entity with potential applications in medicinal chemistry and materials science. As with any new compound, a thorough evaluation of its toxicological profile is paramount before its widespread use or incorporation into development pipelines. In the absence of direct toxicity data for this specific molecule, this guide proposes a proactive, tiered, and scientifically rigorous preliminary toxicity screening strategy. By leveraging structure-activity relationships (SAR) with the known hazardous compound 1,3-propane sultone, this document outlines a comprehensive in silico and in vitro approach to characterize the potential risks associated with N-(4-Fluorophenyl)-1,3-propanesultam. The primary goal is to enable researchers to make informed decisions about the continued development or handling of this compound, prioritizing safety and scientific integrity.

Introduction: A Precautionary Approach to a Novel Sultam

The sultam moiety, a cyclic sulfonamide, is a structural feature present in a variety of biologically active compounds. N-(4-Fluorophenyl)-1,3-propanesultam combines this functional group with a fluorinated phenyl ring, suggesting its potential as a lead compound in drug discovery. However, the core 1,3-propane sultone structure is a well-documented alkylating agent with known carcinogenic and mutagenic properties. This structural alert necessitates a cautious and thorough preliminary toxicity assessment.

This technical guide provides a roadmap for the initial safety evaluation of N-(4-Fluorophenyl)-1,3-propanesultam. The proposed workflow is designed to be cost-effective and ethically responsible by prioritizing non-animal testing methods in the early stages. The primary objectives of this screening cascade are:

  • To predict the potential for genotoxicity, cytotoxicity, and other adverse effects using computational methods.

  • To experimentally assess the compound's effects on cell viability and membrane integrity in relevant human cell lines.

  • To investigate key mechanistic pathways of toxicity, including genotoxicity, oxidative stress, and mitochondrial dysfunction.

  • To establish a preliminary safety profile to guide further research and development decisions.

The fundamental principle underpinning this guide is that understanding potential hazards early in the research process is critical for responsible innovation.[1][2]

Tier 1: In Silico Toxicity Prediction - The First Line of Defense

Before synthesizing or handling N-(4-Fluorophenyl)-1,3-propanesultam, a comprehensive in silico (computational) toxicity assessment is strongly recommended. These methods use sophisticated algorithms and extensive databases of known chemical toxicities to predict the potential hazards of a new molecule based on its structure.[3][4][5][6][7]

Rationale for In Silico Assessment
  • Early Hazard Identification: In silico tools can flag potential liabilities such as mutagenicity, carcinogenicity, and skin sensitization before any resource-intensive laboratory work begins.

  • Prioritization and Compound Design: For medicinal chemists, these predictions can guide the design of safer analogues by identifying and modifying potential toxicophores.

  • Regulatory Acceptance: Regulatory bodies like the FDA increasingly accept in silico data as part of a weight-of-evidence approach to safety assessment, particularly for impurities under guidelines like ICH M7.[8][9][10]

Recommended In Silico Modeling

A combination of expert rule-based and statistical-based systems should be employed for a robust assessment:[8][11]

  • Expert Rule-Based Systems (e.g., Derek Nexus): These systems contain a knowledge base of structure-activity relationships curated by human experts.[11][12] They can identify substructures (toxicophores) known to be associated with specific toxicities and provide mechanistic rationale. For N-(4-Fluorophenyl)-1,3-propanesultam, the 1,3-propane sultone core is expected to trigger alerts for mutagenicity and carcinogenicity.

  • Statistical-Based Systems (e.g., Sarah Nexus): These models use machine learning algorithms trained on large datasets to make predictions.[8] They can identify potential hazards that may not be captured by existing expert rules.

Data Presentation: Predicted Toxicological Profile

The results of the in silico analysis should be summarized in a clear, concise table.

Toxicological Endpoint Prediction (Example) Confidence Level Rationale/Structural Alert
Bacterial Mutagenicity (Ames)PositiveHigh1,3-Propane Sultone substructure
In Vitro Chromosomal AberrationPositiveMedium1,3-Propane Sultone substructure
CarcinogenicityPositiveHighStructural alert for alkylating agent
Skin SensitizationEquivocalLowN/A
HepatotoxicityNegativeMediumN/A

Tier 2: In Vitro Experimental Screening - A Phased Approach

Based on the high probability of positive in silico predictions for genotoxicity, a tiered in vitro testing strategy is essential to confirm these findings and further characterize the compound's toxicological profile.

Tiered_Screening_Workflow cluster_0 Tier 2.1: Basal Cytotoxicity cluster_1 Tier 2.2: Genotoxicity Assessment cluster_2 Tier 2.3: Mechanistic Insights T2_1_1 MTT Assay (Metabolic Activity) decision1 Cytotoxic? T2_1_1->decision1 T2_1_2 LDH Release Assay (Membrane Integrity) T2_1_2->decision1 T2_2_1 Bacterial Reverse Mutation Assay (Ames Test) decision2 Genotoxic? T2_2_1->decision2 T2_2_2 In Vitro Mammalian Cell Micronucleus Test T2_2_2->decision2 T2_3_1 Oxidative Stress (ROS Production) proceed Proceed with Caution: Further Mechanistic Studies T2_3_1->proceed T2_3_2 Mitochondrial Health (Membrane Potential) T2_3_2->proceed T2_3_3 Cell Death Pathway (Apoptosis vs. Necrosis) T2_3_3->proceed start N-(4-Fluorophenyl)-1,3-propanesultam start->T2_1_1 start->T2_1_2 decision1->T2_2_1 If not overly cytotoxic decision1->T2_2_2 If not overly cytotoxic decision2->T2_3_1 Negative decision2->T2_3_2 Negative decision2->T2_3_3 Negative stop High Risk: Re-evaluate or Re-design decision2->stop Positive

Caption: Tiered in vitro screening workflow for N-(4-Fluorophenyl)-1,3-propanesultam.

Tier 2.1: Basal Cytotoxicity Assessment

The first step is to determine the concentration range at which the compound exhibits general toxicity to cells. This is crucial for selecting appropriate concentrations for subsequent, more specific assays.

  • MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. A reduction in metabolic activity suggests cytotoxicity.

  • Lactate Dehydrogenase (LDH) Release Assay: This assay quantifies the amount of LDH released from damaged cells into the culture medium.[13][14] An increase in extracellular LDH is a marker of compromised cell membrane integrity and cell death.[13][14]

These assays should be performed in at least two relevant human cell lines, for example:

  • HepG2 (human liver carcinoma cells): To assess potential hepatotoxicity.

  • HaCaT (human keratinocyte cell line): To evaluate potential skin irritation or toxicity.

Data Presentation: Basal Cytotoxicity

Assay Cell Line IC50 (µM) (Example)
MTTHepG275.2
MTTHaCaT98.5
LDHHepG282.1
LDHHaCaT110.3
Tier 2.2: Genotoxicity Assessment

Given the structural alerts, this is the most critical part of the in vitro screening.

  • Bacterial Reverse Mutation Assay (Ames Test): This test uses several strains of Salmonella typhimurium with mutations in the histidine operon, rendering them unable to synthesize histidine.[15][16][17][18][19] The assay detects mutagens that cause a reverse mutation, allowing the bacteria to grow on a histidine-free medium.[15][17][18] The test should be conducted with and without metabolic activation (S9 fraction from rat liver) to mimic mammalian metabolism.[17]

  • In Vitro Mammalian Cell Micronucleus Test: This assay detects both clastogens (agents that cause chromosome breakage) and aneugens (agents that cause chromosome loss).[20][21] Cells are treated with the test compound, and after cell division, micronuclei (small nuclei containing chromosome fragments or whole chromosomes) are scored.[20][22] This test is typically performed in human peripheral blood lymphocytes or a suitable cell line like TK6.

Tier 2.3: Mechanistic Insights

If the compound is not genotoxic but shows cytotoxicity, or if further characterization is desired, the following assays can provide insight into the mode of action.

  • Oxidative Stress Assessment: Many toxic compounds exert their effects by inducing the production of reactive oxygen species (ROS).[23][24] ROS can damage DNA, proteins, and lipids, leading to cell death. ROS production can be measured using fluorescent probes like DCFDA (2',7'-dichlorofluorescin diacetate).

  • Mitochondrial Health Assessment: Mitochondria are often a primary target of xenobiotics.[25][26][27] Mitochondrial dysfunction can be assessed by measuring changes in the mitochondrial membrane potential (MMP) using fluorescent dyes like JC-1 or TMRM.[28] A loss of MMP is an early indicator of apoptosis.

  • Apoptosis vs. Necrosis Assay: It is important to distinguish between programmed cell death (apoptosis) and uncontrolled cell death due to injury (necrosis).[29][30][31] This can be achieved using flow cytometry with dual staining, for example, with Annexin V (an early marker of apoptosis) and propidium iodide (a marker for cells with compromised membranes, indicative of late apoptosis or necrosis).[29]

Experimental Protocols

Protocol: MTT Assay for Basal Cytotoxicity
  • Cell Seeding: Seed HepG2 or HaCaT cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of N-(4-Fluorophenyl)-1,3-propanesultam in culture medium. Replace the old medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol: Bacterial Reverse Mutation Assay (Ames Test)
  • Strain Preparation: Prepare overnight cultures of S. typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537) and E. coli (e.g., WP2 uvrA).[17]

  • Metabolic Activation (S9 Mix): Prepare the S9 mix from Aroclor 1254-induced rat liver if not commercially sourced.

  • Plate Incorporation Method:

    • To 2 mL of molten top agar, add 0.1 mL of the bacterial culture, 0.1 mL of the test compound at various concentrations, and 0.5 mL of S9 mix or buffer.

    • Pour the mixture onto a minimal glucose agar plate.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Data Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertants that is at least twice the background (spontaneous revertant) count.

Data Interpretation and Risk Assessment

The interpretation of the data from this preliminary screening should be integrated to form a holistic view of the compound's potential toxicity.

Decision_Framework cluster_0 Input Data cluster_1 Risk Assessment cluster_2 Decision Outcome in_silico In Silico Predictions assessment Weight of Evidence Analysis in_silico->assessment cytotoxicity Cytotoxicity Data (IC50) cytotoxicity->assessment genotoxicity Genotoxicity Results genotoxicity->assessment mechanistic Mechanistic Data mechanistic->assessment high_risk High Risk: Terminate or Redesign assessment->high_risk Genotoxic and/or highly cytotoxic moderate_risk Moderate Risk: Further Focused Studies assessment->moderate_risk Cytotoxic, not genotoxic, mechanism unclear low_risk Low Risk: Proceed with Caution assessment->low_risk Low cytotoxicity, not genotoxic

Caption: Decision-making framework based on preliminary toxicity screening data.

  • High-Risk Scenario: A positive result in either the Ames test or the in vitro micronucleus test, especially if supported by in silico predictions, is a significant red flag. Such a finding would classify N-(4-Fluorophenyl)-1,3-propanesultam as a potential mutagen and likely carcinogen. Further development should be halted, or a significant redesign of the molecule to remove the genotoxic liability would be required.

  • Moderate-Risk Scenario: The compound is negative in genotoxicity assays but shows significant cytotoxicity (e.g., IC50 < 10 µM). In this case, the mechanistic assays become critical. If a specific mechanism like mitochondrial toxicity or ROS production is identified, it may be possible to mitigate this effect through structural modifications. Further, more specific in vitro studies would be warranted.

  • Low-Risk Scenario: The compound is not genotoxic and exhibits low cytotoxicity (e.g., IC50 > 100 µM). While this is a favorable outcome, it does not guarantee safety. Other toxicities not covered in this initial screen (e.g., cardiotoxicity, neurotoxicity) could still be a concern. If the compound is to be advanced, further safety pharmacology and repeated-dose toxicity studies would be necessary.

Conclusion

The preliminary toxicity screening of a novel compound like N-(4-Fluorophenyl)-1,3-propanesultam is a crucial exercise in due diligence. By adopting the tiered in silico and in vitro strategy outlined in this guide, researchers can proactively identify potential hazards, make informed decisions, and uphold the principles of scientific integrity and safety. The structural similarity to 1,3-propane sultone provides a strong rationale for this precautionary approach. Ultimately, this framework allows for the early de-risking of research and development projects, saving time and resources while ensuring the responsible advancement of chemical innovation.

References

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An In-Depth Technical Guide: The Strategic Role of Fluorine Substitution in Modulating Propanesultam Bioactivity

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic incorporation of fluorine into pharmacologically active scaffolds is a cornerstone of modern medicinal chemistry.[1][2] This guide provides a detailed examination of the multifaceted role of fluorine substitution on the bioactivity of propanesultams, a class of cyclic sulfonamides recognized for their utility as chiral auxiliaries and as core components of bioactive molecules.[3][4] We will dissect the profound impact of fluorination on the physicochemical properties, target engagement, and metabolic stability of propanesultam derivatives. By synthesizing foundational principles with field-proven insights, this document serves as a technical resource for scientists aiming to leverage the "fluorine factor" to optimize drug candidates. We will explore the causal relationships behind experimental choices, provide validated protocols for key assays, and present data-driven case studies to illuminate the principles discussed.

Introduction: The Convergence of Sultams and Fluorine in Medicinal Chemistry

The Propanesultam Scaffold: A Privileged Chiral Auxiliary and Bioactive Core

The sultam, or cyclic sulfonamide, is a heterocyclic motif that has garnered significant attention in drug discovery.[3][4] Propanesultams, specifically the γ-sultam five-membered ring structure, are not only valuable as chiral auxiliaries in asymmetric synthesis but also feature as integral components in a range of biologically active compounds, demonstrating antiviral, anticancer, and anti-inflammatory properties.[3][5] The constrained cyclic structure of the sultam can enforce specific conformations, which is critical for precise interactions with biological targets. Furthermore, the sulfonamide moiety itself is a well-established pharmacophore present in over 120 marketed drugs.[3]

The "Fluorine Factor": Strategic Incorporation of Fluorine in Drug Design

Fluorine's unique properties—high electronegativity, small van der Waals radius (1.47 Å), and the strength of the C-F bond—make it a powerful tool for fine-tuning molecular properties.[6][7] Its introduction into a drug candidate can modulate a suite of parameters critical for therapeutic success, including metabolic stability, membrane permeability, binding affinity, and acidity (pKa).[1][2][6] Approximately 20% of all pharmaceuticals contain fluorine, a testament to its broad utility in overcoming common drug development hurdles.[8] The strategic placement of fluorine is not a speculative art but a rational design choice grounded in the principles of physical organic chemistry.[9][10]

Rationale: Why Fluorinate Propanesultams?

The intersection of propanesultam chemistry with fluorine substitution offers a compelling strategy for lead optimization. The primary hypotheses for this approach are:

  • Modulation of Physicochemical Properties: Fluorination can systematically alter the acidity of the sulfonamide N-H proton and the lipophilicity of the molecule, thereby influencing solubility, permeability, and target engagement.[8][11]

  • Enhanced Target Affinity: The electronegative fluorine atom can participate in favorable non-covalent interactions within a protein binding pocket, such as hydrogen bonds, dipole-dipole, and multipolar interactions, potentially increasing ligand potency.[7][12]

  • Improved Metabolic Stability: The high strength of the C-F bond compared to the C-H bond can be exploited to block sites of oxidative metabolism by cytochrome P450 (CYP) enzymes, extending the half-life of the compound.[6][9]

This guide will explore the scientific underpinnings and practical applications of these hypotheses.

Synthetic Strategies for Fluorinated Propanesultams

The synthesis of fluorinated propanesultams typically involves the introduction of fluorine either to a precursor molecule before cyclization or to the pre-formed sultam ring. Direct fluorination of the sultam can be challenging, thus precursor fluorination is more common.

A general and effective method involves the chlorination of 1,3-propanesultone, followed by a nucleophilic fluorine substitution.[13] This two-step process avoids the use of hazardous fluorine gas and allows for the selective production of 3-fluoro-1,3-propanesultone, a key intermediate.[13]

Example Synthetic Protocol: Two-Step Synthesis of 3-Fluoro-1,3-Propanesultone

This protocol is adapted from established methodologies for the halogenation and subsequent fluorination of sultones.[13]

Step 1: Chlorination of 1,3-Propanesultone

  • To a stirred solution of 1,3-propanesultone (1.0 eq) in a suitable solvent (e.g., CCl4), add N-chlorosuccinimide (NCS) (1.1 eq).

  • Add a radical initiator such as benzoyl peroxide (0.05 eq).

  • Heat the reaction mixture to reflux (approx. 80°C) for 4-6 hours, monitoring by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and filter off the succinimide byproduct.

  • Remove the solvent under reduced pressure to yield crude chloro-1,3-propanesultone isomers, which can be used in the next step without further purification.

Step 2: Fluorine Substitution

  • Dissolve the crude chloro-1,3-propanesultone (1.0 eq) in an anhydrous polar aprotic solvent like acetonitrile or DMF.

  • Add a fluorinating agent such as ammonium bifluoride (NH4HF2) (1.5-2.0 eq).[13] Other reagents like potassium fluoride with a phase-transfer catalyst can also be employed.

  • Heat the mixture to 80-100°C for 12-24 hours, monitoring the reaction progress.

  • After cooling, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting 3-fluoro-1,3-propanesultone by vacuum distillation or column chromatography.

G cluster_0 Step 1: Chlorination cluster_1 Step 2: Fluorination Propanesultone Propanesultone Chlorination Chlorination Propanesultone->Chlorination NCS, BPO Reflux Chloro-1,3-propanesultone Chloro-1,3-propanesultone Chlorination->Chloro-1,3-propanesultone Crude intermediate Fluorination Fluorination Chloro-1,3-propanesultone->Fluorination NH4HF2 Heat 3-Fluoro-1,3-propanesultone 3-Fluoro-1,3-propanesultone Fluorination->3-Fluoro-1,3-propanesultone Purified Product

General synthetic workflow for 3-fluoro-1,3-propanesultone.

Physicochemical Consequences of Fluorine Substitution

The introduction of fluorine causes predictable, yet profound, changes in the electronic and conformational properties of the propanesultam scaffold.

Modulation of Acidity (pKa)

The strong electron-withdrawing inductive effect of fluorine significantly impacts the acidity of nearby protons. When substituted on the propanesultam ring, fluorine will lower the pKa of the sulfonamide N-H proton, making it more acidic. This is a critical consideration as the ionization state of a drug affects its solubility, cell permeability, and ability to interact with its biological target. Studies on fluoroalkanesulfonamides have demonstrated a linear increase in acidity with the addition of fluorine atoms.[11] For instance, introducing a fluorine atom at a position beta to an amine can decrease the pKa by approximately 1.7 to 2.0 units.[14]

Impact on Lipophilicity (LogP)

The effect of fluorine on lipophilicity is context-dependent. A single fluorine atom may act as a bioisostere for a hydrogen atom, having a minimal impact on LogP. However, fluorination often increases lipophilicity, which can enhance membrane permeation.[1][8] This effect is magnified with increasing fluorination (e.g., a CF3 group). Judicious use of fluorine can therefore be a tool to fine-tune a compound's LogP/LogD into the optimal range for oral absorption and brain penetration.[8]

Data Presentation: Predicted Physicochemical Properties
CompoundStructurePredicted pKa (N-H)Predicted cLogPRationale for Change
Propanesultam(Parent Scaffold)~10.5~0.2Baseline reference for the core scaffold.
3-Fluoropropanesultam(Fluorine at C3)~9.0~0.4Inductive effect of fluorine acidifies the N-H proton; slight increase in lipophilicity.[11][15]
4,4-Difluoropropanesultam(Gem-difluoro at C4)~9.5~0.7Stronger inductive effect from two fluorine atoms, though more distant from N-H; notable increase in lipophilicity.

Note: pKa and cLogP values are estimations for illustrative purposes and would require experimental validation.

Conformational Control: The Role of Stereoelectronic Effects

Fluorine substitution can exert significant control over molecular conformation through stereoelectronic effects, such as the gauche effect. In a fluorinated alkyl chain, the preference for a gauche conformation between fluorine and an adjacent electronegative group can stabilize a specific three-dimensional structure. This conformational biasing is crucial because the pre-organization of a ligand into its bioactive conformation can reduce the entropic penalty of binding to its target, thereby increasing affinity.[8]

Gauche effect stabilizing a specific conformer.

Impact on Biological Activity and Target Engagement

The ultimate goal of fluorination is to favorably modulate bioactivity. This can manifest as increased potency, improved selectivity, or better pharmacokinetic properties.

Case Study: Fluorine-Mediated Enhancement of Antiviral Activity

A compelling example of fluorine's impact is seen in the development of inhibitors for SARS-CoV-2.[3] In a study by Shin et al. (2020), a series of sultam derivatives were synthesized and evaluated for their antiviral activity.[3] The parent compound (12) showed moderate activity. However, the strategic substitution at the 7-position with a single fluorine atom (compound 12a) led to a dramatic increase in antiviral potency, with the IC50 value improving to 0.88 µM.[3] In contrast, substitution with larger nitrogen-containing groups at the same position resulted in a significant decrease in activity.[3]

Data Presentation: SAR of Sultam Derivatives

CompoundR-Group at C7Antiviral IC50 (µM)Key Insight
12 -H(Baseline)Parent compound with moderate activity.
12a -F0.88 Small, electronegative fluorine atom significantly enhances potency.[3]
12b -NH(CH3)13.80Bulkier, less electronegative groups are detrimental to activity.[3]
12c -N(CH3)214.00Further increase in steric bulk further reduces potency.[3]
Mechanistic Insights: Fluorine in the Binding Pocket

The enhanced activity of compound 12a can be rationalized by considering the potential interactions of fluorine within the target's binding site. Fluorine, with its partial negative charge, can act as a hydrogen bond acceptor or engage in favorable orthogonal multipolar interactions with backbone carbonyls or other electrophilic regions of the protein.[7][12] These interactions, although individually modest, can collectively contribute significantly to the overall binding affinity.[12]

G cluster_protein Protein Binding Pocket cluster_ligand Fluorinated Propanesultam Backbone_NH Backbone N-H Carbonyl_C Carbonyl C=O Sultam_F Fluorine (F) Sultam_F->Backbone_NH H-Bond Acceptor Sultam_F->Carbonyl_C Multipolar Interaction Sultam_SO2 Sulfonyl (SO2) Sultam_SO2->Backbone_NH H-Bond Acceptor

Hypothetical binding interactions of a fluorinated sultam.

The Role of Fluorine in Modulating Metabolic Stability

A primary driver for incorporating fluorine into drug candidates is to enhance their metabolic stability.[6][16] Oxidative metabolism, often mediated by CYP enzymes, typically occurs at electron-rich, sterically accessible C-H bonds. Replacing a metabolically liable hydrogen with fluorine can effectively block this pathway.

Blocking Metabolic Hotspots

The rationale behind this strategy is twofold:

  • Bond Strength: The C-F bond (bond energy ~116 kcal/mol) is significantly stronger and more polarized than a C-H bond (~100 kcal/mol), making it resistant to homolytic cleavage by the active oxygen species of CYP enzymes.[6]

  • Electronic Effects: Fluorine's inductive electron withdrawal deactivates the adjacent C-H bonds, making them less susceptible to oxidation.[6][9]

The aforementioned SARS-CoV-2 inhibitor, compound 12a , was also found to be metabolically stable and possessed good oral bioavailability (77%), underscoring the positive impact of fluorination on its pharmacokinetic profile.[3]

Experimental Workflow: In Vitro Metabolic Stability Assay

To experimentally validate the effect of fluorination on metabolism, an in vitro metabolic stability assay using human liver microsomes (HLM) is the industry standard. This assay measures the rate of disappearance of the parent compound over time.

G Start Start Prepare_Incubations Prepare Incubations: - Test Compound (1µM) - HLM (0.5 mg/mL) - Phosphate Buffer Start->Prepare_Incubations Pre-warm Pre-warm to 37°C Prepare_Incubations->Pre-warm Initiate_Reaction Initiate Reaction (Add NADPH) Pre-warm->Initiate_Reaction Time_Points Incubate at 37°C Quench at 0, 5, 15, 30, 60 min (Add cold Acetonitrile) Initiate_Reaction->Time_Points Analysis Centrifuge & Analyze Supernatant by LC-MS/MS Time_Points->Analysis Calculate Calculate % Remaining Determine t1/2 and CLint Analysis->Calculate End End Calculate->End

Workflow for an in vitro microsomal stability assay.
Detailed Protocol: Human Liver Microsome (HLM) Stability Assay

This protocol provides a self-validating system for assessing the metabolic fate of fluorinated and non-fluorinated propanesultams.

Materials:

  • Pooled Human Liver Microsomes (HLM), 20 mg/mL stock

  • 0.1 M Phosphate Buffer, pH 7.4

  • NADPH regenerating system (e.g., NADPH-A/B)

  • Test Compounds (10 mM DMSO stock)

  • Control Compounds: Verapamil (high turnover), Warfarin (low turnover)

  • Ice-cold Acetonitrile (ACN) with internal standard for quenching

  • 96-well incubation plates and collection plates

Procedure:

  • Prepare Master Mix: In a conical tube on ice, prepare a master mix of 0.1 M phosphate buffer and HLM to a final protein concentration of 0.5 mg/mL.

  • Aliquot Master Mix: Add the master mix to the wells of the 96-well incubation plate.

  • Add Compound: Add the test and control compounds to the wells to achieve a final concentration of 1 µM. The final DMSO concentration should be ≤ 0.1%.

  • Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes with shaking.

  • Initiate Reaction: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells except the T=0 min time point wells.

  • Time Course Sampling:

    • At T=0, immediately add 150 µL of ice-cold ACN to the designated T=0 wells to quench the reaction.

    • Incubate the plate at 37°C.

    • At subsequent time points (e.g., 5, 15, 30, 45, 60 minutes), quench the corresponding wells with cold ACN.

  • Sample Processing: Seal the plate, vortex for 2 minutes, and then centrifuge at 3000 rpm for 10 minutes to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new 96-well plate and analyze the concentration of the parent compound using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural log of the percent remaining parent compound versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the half-life (t½) = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) = (0.693 / t½) / (mg/mL protein concentration).

Conclusion and Future Outlook

Fluorine substitution is a powerful, rational strategy for optimizing the bioactivity of propanesultam-based drug candidates. The deliberate introduction of fluorine allows for the fine-tuning of physicochemical properties, the enhancement of target binding affinity through unique non-covalent interactions, and a significant improvement in metabolic stability by blocking sites of oxidative metabolism.[1] The case study on SARS-CoV-2 inhibitors clearly demonstrates that even a single, strategically placed fluorine atom can convert a moderately active compound into a potent lead with favorable drug-like properties.[3]

As synthetic methodologies for fluorination continue to advance, the ability to precisely install fluorine at desired locations will expand the chemical space available to medicinal chemists. Future research should focus on a deeper computational and experimental understanding of fluorine's interactions within complex biological systems, including its effects on protein-water networks and off-target activities.[7] By integrating these advanced insights, the propanesultam scaffold, augmented by the power of fluorine, will continue to be a valuable platform for the discovery of next-generation therapeutics.

References

  • Chong, Y. K., Ong, Y. S., & Yeong, K. Y. (2024). Unveiling sultam in drug discovery: spotlight on the underexplored scaffold. RSC Medicinal Chemistry. Available at: [Link]

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  • Verma, S., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Molecular Structure. Available at: [Link]

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  • Cheng, Z. (2005). Synthesis of chiral sultams and their application as chiral auxiliaries in an asymmetric Diels-Alder reaction. Hong Kong Baptist University - HKBU Scholars. Available at: [Link]

  • Zhang, C.-P., et al. (Year not specified). Determination of pKa values of fluoroalkanesulfonamides and investigation of their nucleophilicity. Journal of Fluorine Chemistry. Available at: [Link]

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  • Padora, K. D., & Topczewski, J. J. (2026). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Medicinal Chemistry Letters. Available at: [Link]

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  • Dickerhoff, J., et al. (2017). Tracing Effects of Fluorine Substitutions on G-Quadruplex Conformational Changes. ACS Chemical Biology. Available at: [Link]

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  • BioIVT. (Year not specified). Metabolic Stability Assay Services. Available at: [Link]

  • RSC Publishing. (2024). Unveiling sultam in drug discovery: spotlight on the underexplored scaffold. RSC Medicinal Chemistry. Available at: [Link]

  • Padora, K. D., & Topczewski, J. J. (2026). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Zhang, H., et al. (Year not specified). Recent developments of synthesis and biological activity of sultone scaffolds in medicinal chemistry. Frontiers in Chemistry. Available at: [Link]

  • RSC Publishing. (Year not specified). Stereoselective synthesis of chiral sultam-fused dihydropyridinones via photopromoted NHC catalyzed [4 + 2] annulation. Organic Chemistry Frontiers. Available at: [Link]

  • Kuttruff, C. A., et al. (Year not specified). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. MedChemComm. Available at: [Link]

  • Berger, U., et al. (2004). Synthesis of environmentally relevant fluorinated surfactants—a review. Journal of Chromatography A. Available at: [Link]

  • ResearchGate. (2025). Fluorine Bonding - How Does It Work In Protein-Ligand Interactions? Available at: [Link]

  • ResearchGate. (Year not specified). The conformational preferences of fluorinated alicyclic systems. Available at: [Link]

  • ChemRxiv. (Year not specified). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. Available at: [Link]

  • ResearchGate. (Year not specified). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. Available at: [Link]

  • LE STUDIUM. (Year not specified). Fluorine as a key element in modern drug discovery and development. Available at: [Link]

  • MDPI. (2024). Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. Available at: [Link]

  • ResearchGate. (2019). Case studies of fluorine in drug discovery. Available at: [Link]

  • Padora, K. D., & Topczewski, J. J. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Creative Bioarray. (Year not specified). In Vitro Metabolic Stability. Available at: [Link]

  • RSC Publishing. (2016). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews. Available at: [Link]

  • MDPI. (Year not specified). Hydrogen Bonds with Fluorine in Ligand–Protein Complexes-the PDB Analysis and Energy Calculations. Available at: [Link]

  • MTT Lab. (Year not specified). In vitro drug metabolism: for the selection of your lead compounds. Available at: [Link]

  • Universität Hamburg. (2024). The Effect of Fluorination on Protein-Protein Interactions - A Molecular Dynamics Study. Available at: [Link]

  • ACS Publications. (Year not specified). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Omega. Available at: [Link]

  • ResearchGate. (2025). Role of Fluorine in Drug Design and Drug Action. Available at: [Link]

  • Shen, T., et al. (2020). Synthesis of Fluorinated Amide Derivatives via a Radical N-Perfluoroalkylation–Defluorination Pathway. Organic Letters. Available at: [Link]

  • Pandit, A. V., et al. (2017). Piperlongumine derived cyclic sulfonamides (sultams): Synthesis and in vitro exploration for therapeutic potential against HeLa cancer cell lines. European Journal of Medicinal Chemistry. Available at: [Link]

  • RSC Publishing. (Year not specified). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. MedChemComm. Available at: [Link]

  • MDPI. (Year not specified). Synthesis and Study of Substituted Chalcones Combined with Fluoroazobenzenes—New Photoswitches for Application in Biological Systems. Available at: [Link]

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  • RSC Publishing. (Year not specified). Cobalt-catalyzed enantioselective C–H/N–H annulation of aryl sulfonamides with allenes or alkynes: facile access to C–N axially chiral sultams. Catalysis Science & Technology. Available at: [Link]

  • PubMed. (Year not specified). Oppolzer sultam directed aldol as a key step for the stereoselective syntheses of antitumor antibiotic belactosin C and its synthetic congeners. Available at: [Link]

Sources

Methodological & Application

Application Note: A Validated Protocol for the Laboratory-Scale Synthesis of N-(4-Fluorophenyl)-1,3-propanesultam

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive and detailed protocol for the synthesis of N-(4-Fluorophenyl)-1,3-propanesultam, a key intermediate in the development of various pharmacologically active compounds. The described method is based on the nucleophilic ring-opening of 1,3-propanesultone by 4-fluoroaniline. This document is intended for researchers, scientists, and professionals in drug development, offering a step-by-step guide from reagent preparation to product characterization, with a strong emphasis on safety and scientific rationale.

Introduction

N-aryl-1,3-propanesultams are a class of compounds gaining significant interest in medicinal chemistry due to their unique physicochemical properties and their role as versatile scaffolds in drug design. The incorporation of a fluorine atom on the phenyl ring, as in N-(4-Fluorophenyl)-1,3-propanesultam, can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The synthesis of this compound is achieved through the N-arylation of 1,3-propanesultam, a reaction that involves the nucleophilic attack of an aniline derivative on the electrophilic carbon of the sultone ring.[1][2] 1,3-Propanesultone is a highly reactive cyclic sulfonate ester, making it an excellent sulfonating agent for introducing sulfopropyl groups.[3][4]

This protocol details a robust and reproducible method for the synthesis of N-(4-Fluorophenyl)-1,3-propanesultam, focusing on reaction optimization, purification strategies, and thorough analytical characterization.

Reaction Scheme

The synthesis proceeds via a nucleophilic substitution reaction where the nitrogen atom of 4-fluoroaniline attacks the γ-carbon of 1,3-propanesultone, leading to the opening of the sultone ring and the formation of the corresponding N-substituted propanesulfonic acid, which subsequently cyclizes to the sultam.

Reaction_Scheme cluster_reactants Reactants cluster_product Product R1 4-Fluoroaniline P1 N-(4-Fluorophenyl)-1,3-propanesultam R1->P1 Nucleophilic Attack & Cyclization R2 1,3-Propanesultone R2->P1

Caption: Synthesis of N-(4-Fluorophenyl)-1,3-propanesultam.

Materials and Reagents

Reagent/MaterialGradeSupplierCAS NumberNotes
4-Fluoroaniline≥99%Sigma-Aldrich371-40-4
1,3-Propanesultone≥98%Sigma-Aldrich1120-71-4EXTREMELY TOXIC & CARCINOGENIC
Sodium hydride (NaH)60% dispersion in mineral oilSigma-Aldrich7646-69-7Highly reactive with water
Anhydrous Tetrahydrofuran (THF)≥99.9%, inhibitor-freeSigma-Aldrich109-99-9Use from a freshly opened bottle or dried over sodium/benzophenone
Ethyl acetate (EtOAc)ACS gradeFisher Scientific141-78-6For extraction and chromatography
HexaneACS gradeFisher Scientific110-54-3For chromatography
Anhydrous Magnesium Sulfate (MgSO₄)Reagent gradeVWR7487-88-9For drying organic layers
Deuterated Chloroform (CDCl₃)99.8 atom % DCambridge Isotope Laboratories865-49-6For NMR analysis

Safety Precautions

1,3-Propanesultone is a potent carcinogen, mutagen, and teratogen and is highly toxic. [4][5][6][7] All handling of 1,3-propanesultone must be performed in a certified chemical fume hood.[8] Personal protective equipment (PPE), including a lab coat, safety goggles, and appropriate chemical-resistant gloves (consult manufacturer's compatibility chart), is mandatory.[8] A dedicated workspace for handling this reagent is highly recommended. In case of skin contact, wash immediately with copious amounts of water.[5][8] Sodium hydride is a flammable solid and reacts violently with water. Handle under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocol

Step 1: Preparation of the Reaction Setup
  • Assemble a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, a thermometer, and a rubber septum for reagent addition.

  • Ensure the entire apparatus is under a positive pressure of dry nitrogen gas.

Step 2: Reaction Procedure
  • To the reaction flask, add anhydrous tetrahydrofuran (100 mL).

  • Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 g, 30 mmol, 1.5 eq.) to the THF.

  • In a separate flame-dried flask, dissolve 4-fluoroaniline (2.22 g, 20 mmol, 1.0 eq.) in anhydrous THF (20 mL).

  • Slowly add the 4-fluoroaniline solution to the stirred suspension of sodium hydride in THF at room temperature using a syringe. Effervescence (hydrogen gas evolution) will be observed.

  • Stir the mixture at room temperature for 30 minutes to ensure complete formation of the sodium anilide.

  • In another flame-dried flask, dissolve 1,3-propanesultone (2.44 g, 20 mmol, 1.0 eq.) in anhydrous THF (20 mL).

  • Carefully add the 1,3-propanesultone solution dropwise to the reaction mixture via syringe over 15-20 minutes.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 66 °C) and maintain for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 hexane/ethyl acetate eluent system.

Step 3: Work-up and Purification
  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly and carefully quench the reaction by the dropwise addition of deionized water (20 mL) to decompose any unreacted sodium hydride.

  • Transfer the mixture to a separatory funnel and add ethyl acetate (100 mL).

  • Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated aqueous sodium bicarbonate solution (1 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product is then purified by column chromatography on silica gel using a gradient of hexane/ethyl acetate (starting from 9:1 to 3:1) as the eluent.

  • Combine the fractions containing the pure product (visualized by TLC) and evaporate the solvent to yield N-(4-Fluorophenyl)-1,3-propanesultam as a white to off-white solid.

Characterization

The identity and purity of the synthesized N-(4-Fluorophenyl)-1,3-propanesultam should be confirmed by standard analytical techniques:

  • ¹H NMR (400 MHz, CDCl₃): Expected signals for the aromatic protons of the 4-fluorophenyl group and the aliphatic protons of the propanesultam ring.

  • ¹³C NMR (100 MHz, CDCl₃): Expected signals for the carbon atoms of the aromatic and aliphatic moieties.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product (C₉H₁₀FNO₂S, MW: 215.25 g/mol ).

  • Melting Point (MP): To determine the melting point range of the purified solid.

Experimental Workflow

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis A 1. Assemble flame-dried glassware under N₂ B 2. Add anhydrous THF and NaH A->B C 3. Add 4-fluoroaniline solution B->C D 4. Stir for 30 min at RT C->D E 5. Add 1,3-propanesultone solution D->E F 6. Reflux for 12-18 hours E->F G 7. Quench with H₂O at 0 °C F->G Reaction Completion H 8. Extract with Ethyl Acetate G->H I 9. Wash with HCl, NaHCO₃, and Brine H->I J 10. Dry, filter, and concentrate I->J K 11. Purify by Column Chromatography J->K L 12. Characterize by NMR, MS, and MP K->L Pure Product

Caption: Step-by-step workflow for the synthesis of N-(4-Fluorophenyl)-1,3-propanesultam.

Discussion of Causality

  • Choice of Base: Sodium hydride is a strong, non-nucleophilic base that effectively deprotonates the aniline nitrogen, generating the highly nucleophilic anilide anion. This is crucial for initiating the attack on the electrophilic sultone.

  • Solvent Selection: Anhydrous THF is an ideal solvent as it is aprotic, preventing the quenching of the sodium hydride and the anilide intermediate. Its boiling point allows for a suitable reaction temperature to drive the reaction to completion.

  • Reaction Temperature: Refluxing the reaction mixture provides the necessary activation energy for the nucleophilic attack and subsequent ring-opening and cyclization to form the thermodynamically stable sultam product.

  • Purification Strategy: The aqueous work-up is designed to remove inorganic byproducts and unreacted starting materials. Column chromatography is essential for separating the target compound from any potential side products, ensuring high purity.

Conclusion

This application note provides a reliable and detailed protocol for the laboratory synthesis of N-(4-Fluorophenyl)-1,3-propanesultam. By adhering to the described procedures and safety precautions, researchers can confidently produce this valuable intermediate for applications in drug discovery and development. The emphasis on the rationale behind the experimental choices aims to empower scientists to adapt and troubleshoot the synthesis as needed.

References

  • European Patent Office. (2004). METHOD FOR THE PREPARATION OF 1,3-PROPANE DISULFONIC ACID COMPOUNDS - EP 1646659 B1. Google Patents.
  • Google Patents. (n.d.). CN101456855B - Method for preparing 1,3-propanesultone.
  • Google Patents. (n.d.). CN108164502B - Preparation method of 1, 3-propane sultone.
  • Kartha, K. P. R., & Field, R. A. (2005). Facile N-alkylation of acridine esters with 1,3-propane sultone in ionic liquids. Green Chemistry, 7(9), 641-644. Retrieved from [Link]

  • Wu, F., et al. (2015). 1,3-Propanesultone as an effective functional additive to enhance the electrochemical performance of over-lithiated layered oxides. RSC Advances, 5(10), 7133-7138. Retrieved from [Link]

  • Gildner, P. G., DeAngelis, A., & Colacot, T. J. (2016). Palladium-Catalyzed N-Arylation of Cyclopropylamines. Organic Letters, 18(6), 1442–1445. Retrieved from [Link]

  • Nanjing Chemical Material Corp. (n.d.). The Latest Applications of 1,3-Propane Sultone. Retrieved from [Link]

  • Tishin, V., et al. (2020). Efficient N-sulfopropylation of chitosan with 1,3-propane sultone in aqueous solutions: neutral pH as the key condition. Reaction Chemistry & Engineering, 5(10), 1968-1976. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of 1,3-propane sultone. Retrieved from [Link]

  • Google Patents. (n.d.). CN110105326A - A kind of preparation method of 1,3- propane sultone.
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  • Wikipedia. (n.d.). 1,3-Propane sultone. Retrieved from [Link]

  • Google Patents. (n.d.). KR100908570B1 - Method for preparing 3-fluoro-1,3-propanesultone.
  • Yaghoubi, M., & Baxter, R. D. (2023). Synthesis of 1,3-Diaryltriazenes and Azo Dyes from Aryl Amines Using N–Nitrososulfonamides. Synlett, 34(08), 963-969. Retrieved from [Link]

  • MDPI. (2024). Synthesis and Bioactivity Assessment of N-Aryl-Azasesamins. Retrieved from [Link]

  • PubChem. (n.d.). 4-(4-(Dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl)-3-(hydroxymethyl)benzonitrile. Retrieved from [Link]

  • Yaghoubi, M., & Baxter, R. D. (2023). Synthesis of 1,3-Diaryltriazenes and Azo Dyes from Aryl Amines Using N-Nitrososulfonamides. NSF Public Access Repository. Retrieved from [Link]

  • Abdulwahid, A. T., & Hameed, A. J. (2024). Synthesis, Characterization and Theoretical Study of 2,4-diaryl-1,3-Selenazole. Zenodo. Retrieved from [Link]

  • PubChem. (n.d.). 1-(3-(Dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydro-3-oxo-5-isobenzofurancarbonitrile. Retrieved from [Link]

  • PubChem. (n.d.). Propane sultone. Retrieved from [Link]

  • MDPI. (2023). 1,3-Butadiynamides the Ethynylogous Ynamides: Synthesis, Properties and Applications in Heterocyclic Chemistry. Retrieved from [Link]

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Application Notes and Protocols: N-(4-Fluorophenyl)-1,3-propanesultam for Covalent Ligand Screening

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The field of covalent drug discovery has undergone a renaissance, moving from serendipitous findings to rational design, yielding highly potent and selective therapeutics.[1][2][3] Covalent inhibitors can achieve prolonged pharmacodynamic effects and high potency, often by targeting less conserved amino acid residues, which can lead to greater selectivity.[2] A key strategy in this area is fragment-based ligand discovery (FBLD), where small, electrophilic molecules ("fragments") are screened for their ability to form covalent bonds with a protein target.[4][5][6] These initial hits can then be optimized into more potent and selective drug candidates.

This document provides detailed application notes and protocols for the use of N-(4-Fluorophenyl)-1,3-propanesultam, a potential electrophilic fragment for covalent ligand screening. Sultones, as cyclic sulfonate esters, are known to be effective alkylating agents, reacting with nucleophilic residues on proteins.[7][8] The protocols outlined herein provide a framework for identifying and characterizing the covalent binding of this and similar fragments to protein targets.

Compound Profile: N-(4-Fluorophenyl)-1,3-propanesultam

PropertyValue (Estimated)Source/Justification
Molecular Formula C₉H₁₀FNO₂SCalculated from structure
Molecular Weight 215.24 g/mol Calculated from structure
Appearance White to off-white solidBased on similar compounds like 1,3-propane sultone[7][9]
Solubility Soluble in DMSO, DMF, and other common organic solvents. Limited solubility in aqueous buffers.Based on general properties of small organic molecules and sultones[8][10]
Reactivity Electrophilic, susceptible to nucleophilic attackThe sultone ring is strained and acts as an activated ester, making it a good alkylating agent.[7][8]
Storage Store at 2-8°C, protect from moistureSultones can hydrolyze in the presence of water.[8][11]

Note: The physicochemical properties are estimated based on the chemical structure and data for similar compounds, as specific experimental data for N-(4-Fluorophenyl)-1,3-propanesultam is not widely available.

Proposed Mechanism of Covalent Modification

N-(4-Fluorophenyl)-1,3-propanesultam is proposed to act as an electrophilic probe that can covalently modify nucleophilic amino acid residues within a protein's binding pocket, such as cysteine or lysine. The reaction is initiated by the nucleophilic attack of the amino acid side chain on the carbon atom of the sultone ring, leading to ring-opening and the formation of a stable covalent bond.

G cluster_reactants Reactants cluster_product Product Protein_Nuc Protein-Nucleophile (e.g., Cys-SH, Lys-NH2) Covalent_Adduct Covalently Modified Protein Protein_Nuc->Covalent_Adduct Nucleophilic Attack Sultam N-(4-Fluorophenyl)-1,3-propanesultam Sultam->Covalent_Adduct

Caption: Proposed reaction mechanism for covalent modification.

Covalent Ligand Screening Workflow

A typical workflow for identifying and validating a covalent ligand involves a primary screen to detect binding, followed by secondary assays to confirm the binding site and assess selectivity.

G start Start: Target Protein + Electrophilic Fragment Library primary_screen Primary Screen: Intact Protein Mass Spectrometry start->primary_screen hit_identification Hit Identification: Fragments showing mass shift primary_screen->hit_identification binding_site Binding Site Identification: Bottom-up Proteomics (LC-MS/MS) hit_identification->binding_site selectivity Selectivity Profiling: Competition Assay vs. other proteins binding_site->selectivity validation Functional Validation: Biochemical or cell-based assays selectivity->validation end Validated Covalent Ligand validation->end

Sources

Application Notes & Protocols: Safe Handling and Storage of N-(4-Fluorophenyl)-1,3-propanesultam

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-(4-Fluorophenyl)-1,3-propanesultam is a heterocyclic compound featuring a fluorinated aromatic ring, a structure of significant interest in medicinal chemistry and drug development.[1] As with many novel derivatives, its full toxicological profile is not yet extensively documented. However, its core structure is derived from 1,3-propanesultone, a known toxic, carcinogenic, mutagenic, and teratogenic substance.[2][3] Therefore, a conservative and rigorous approach to its handling and storage is mandatory to ensure personnel safety and maintain compound integrity. This document provides a detailed guide for researchers, synthesizing established safety protocols for the parent sultam scaffold with best practices for handling fluorinated aromatic compounds.

Hazard Identification and Risk Mitigation

The primary principle for handling N-(4-Fluorophenyl)-1,3-propanesultam is to treat it with the same level of caution as its parent compound, 1,3-propanesultone. The sultam ring is a reactive functional group, and the compound should be considered a potential alkylating agent.[4]

Core Hazards Associated with the Sultam Moiety:

  • Toxicity: Assumed to be toxic if swallowed, in contact with skin, or inhaled.[5]

  • Carcinogenicity: The parent compound, 1,3-propanesultone, is classified as a carcinogen (Category 1B) and is reasonably anticipated to be a human carcinogen.[6][7] This potential must be attributed to all its derivatives.

  • Mutagenicity: Suspected of causing genetic defects.[5]

  • Reactivity: The compound is moisture-sensitive and can hydrolyze, breaking the sultam ring.[3][8] It is incompatible with strong oxidizing agents, strong acids, and strong bases.[7][9]

Rationale for Precaution: The causality for these hazards lies in the strained ring structure of the sultam, which makes it susceptible to nucleophilic attack by biological macromolecules like DNA and proteins, leading to alkylation and potential downstream carcinogenic and mutagenic effects.[4] The fluorophenyl group may modulate this reactivity but does not negate the intrinsic hazards of the sultam core.

Engineering Controls and Personal Protective Equipment (PPE)

To mitigate the risks of exposure, a multi-layered safety approach combining engineering controls and rigorous PPE usage is required.

2.1. Mandatory Engineering Controls All handling of solid N-(4-Fluorophenyl)-1,3-propanesultam and its solutions must be performed within a certified chemical fume hood to prevent inhalation of airborne particulates or vapors.[6] The work surface within the hood should be protected with disposable, plastic-backed absorbent paper to contain any minor spills.[10] A safety shower and eyewash station must be readily accessible.[5]

2.2. Personal Protective Equipment (PPE) Protocol The following PPE is mandatory at all times when handling the compound. Do not wear shorts or open-toed shoes in the laboratory.[11]

  • Hand Protection: Wear chemical-resistant nitrile or neoprene gloves. Double-gloving is strongly recommended.[11] Change gloves immediately if they become contaminated.

  • Eye Protection: Chemical safety goggles with side shields are required to protect against splashes.[12]

  • Body Protection: A full-length laboratory coat, buttoned completely, is required.[11]

  • Respiratory Protection: When handling large quantities or if there is a risk of dust generation outside of a fume hood (e.g., during a large spill), a respirator with a P3 filter for particulates is necessary.[13]

Comprehensive Storage Protocols

Proper storage is critical for both safety and maintaining the chemical purity of N-(4-Fluorophenyl)-1,3-propanesultam. The primary goals are to prevent exposure to moisture, light, and incompatible substances.[14]

Parameter Recommended Condition Causality / Rationale
Temperature Refrigerated (0–10°C)Slows potential degradation pathways and reduces vapor pressure, minimizing inhalation risk upon opening.
Atmosphere Store under an inert gas (Argon or Nitrogen).[5][6]The sultam ring is sensitive to moisture.[3][7] An inert atmosphere prevents hydrolysis and potential oxidative degradation.
Light Exposure Store in an amber or opaque vial.[5]Fluorinated aromatic compounds can be sensitive to light, which may catalyze degradation.[14]
Container Tightly sealed glass container (e.g., screw-cap vial with a PTFE-lined cap).[12][14]Prevents moisture ingress and contamination. Glass is generally inert to this class of compounds.
Security Store in a locked, dedicated cabinet for carcinogens/highly toxic substances.[15]Restricts access to authorized and trained personnel only, preventing accidental exposure.[15]
Segregation Store away from strong acids, strong bases, and oxidizing agents.[9][15]Prevents violent reactions or degradation in case of accidental mixing or container failure.[16]

Experimental Protocols

The following protocols are designed as self-validating systems, incorporating safety checks and best practices at each step.

4.1. Protocol for Weighing and Dispensing Solid Compound

This protocol minimizes the risk of generating and inhaling airborne dust particles.

  • Preparation: Don all required PPE. Ensure the analytical balance is inside a chemical fume hood or a dedicated ventilated balance enclosure. Place a fresh sheet of absorbent bench paper on the work surface.

  • Equilibration: Retrieve the sealed container of N-(4-Fluorophenyl)-1,3-propanesultam from refrigerated storage. Allow it to equilibrate to room temperature for at least 20-30 minutes before opening.

    • Expert Insight: Opening a cold container immediately will cause atmospheric moisture to condense inside, compromising the compound's stability.

  • Tare & Dispense: Place a clean weighing vessel on the balance and tare. Carefully open the compound container inside the fume hood. Use a clean, dedicated spatula to transfer the desired amount of solid to the weighing vessel. Work slowly to avoid creating dust clouds.

  • Sealing and Cleanup: Securely close the main compound container. If the container was stored under inert gas, briefly flush the headspace with argon or nitrogen before final sealing.

  • Transport: Place the weighing vessel containing the dispensed solid into a secondary container (e.g., a small beaker) for safe transport to the reaction setup within the lab.

  • Decontamination: Wipe the spatula and any affected surfaces with a solvent-dampened cloth (e.g., ethanol), and dispose of the cloth and bench paper as hazardous waste.

4.2. Workflow for Receiving and Storing a New Shipment

The following diagram illustrates the mandatory workflow from receipt of the compound to its secure storage.

G Workflow: Compound Receipt to Storage cluster_loading_dock Receiving Area cluster_lab Laboratory (Fume Hood) cluster_storage Secure Storage A 1. Receive Shipment B 2. Inspect Outer Packaging for Damage A->B C 3. Don Full PPE B->C No Damage J Quarantine & Contact EHS B->J Damaged D 4. Open Outer Box in Fume Hood C->D E 5. Verify Inner Container Integrity D->E F 6. Log Compound into Inventory (Name, CAS, Date, Amount) E->F Intact E->J Leaking G 7. Label with Hazard Warnings (Toxic, Carcinogen) F->G H 8. Place in Secondary Containment G->H I 9. Store in Locked, Refrigerated Cabinet H->I SpillResponse Decision Tree for Spill Response start Spill Occurs q1 Is the spill contained within the fume hood? start->q1 hood_spill Small Spill (<1g) in Hood q1->hood_spill Yes outside_spill Spill is Outside Hood q1->outside_spill No hood_action 1. Cover with absorbent material. 2. Gently collect with non-sparking tools. 3. Wipe area with solvent. 4. Place all materials in sealed waste bag. hood_spill->hood_action outside_action 1. Evacuate immediate area. 2. Alert colleagues & Lab Supervisor. 3. Call Emergency Hotline (EHS). 4. Prevent entry to the area. outside_spill->outside_action

Caption: A logical guide for responding to chemical spills.

5.2. Waste Disposal All materials contaminated with N-(4-Fluorophenyl)-1,3-propanesultam, including gloves, bench paper, weighing paper, and spill cleanup debris, must be disposed of as hazardous chemical waste. [13]* Collect solid waste in a dedicated, labeled, and sealed plastic bag or container.

  • Collect contaminated solvents in a designated halogenated waste container if appropriate, or a separate container clearly labeled with the chemical name.

  • Never dispose of this compound or its waste down the drain.

References

  • Unilong Industry. What is 1,3-Propane sultone.[Link]

  • Wikipedia. 1,3-Propane sultone.[Link]

  • MDPI. Synthesis of Sultam Derivatives with Expected Biological Activity.[Link]

  • PubMed. Medicinally Privileged Sultams: Synthesis and Mechanism of Action.[Link]

  • Autech. What are the storage conditions for different types of fluorinated pharmaceutical intermediates?[Link]

  • RSC Publishing. Unveiling sultam in drug discovery: spotlight on the underexplored scaffold.[Link]

  • University of Nottingham. Guidance on Safe Storage of Chemicals in Laboratories.[Link]

  • UNC EHS. Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals.[Link]

  • NY.Gov. Chemical Storage and Handling Recommendations.[Link]

  • Purdue University. Fluorine Safety.[Link]

  • LookChem. 1,3-Propane sultone 1120-71-4 wiki.[Link]

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Application Notes and Protocols for High-Throughput Screening with N-(4-Fluorophenyl)-1,3-propanesultam

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of N-(4-Fluorophenyl)-1,3-propanesultam as a Covalent Probe

In the landscape of modern drug discovery, covalent inhibitors have re-emerged as a powerful modality for achieving high potency and prolonged duration of action.[1] These molecules form a stable, covalent bond with their protein targets, often leading to irreversible inhibition. This guide provides a comprehensive framework for the high-throughput screening (HTS) of a novel electrophilic compound, N-(4-Fluorophenyl)-1,3-propanesultam.

N-(4-Fluorophenyl)-1,3-propanesultam belongs to the sultam class of compounds, which are cyclic sulfonamides. The core of this molecule is the 1,3-propanesultam ring, a five-membered cyclic sulfonate ester analog. This ring system is structurally related to 1,3-propane sultone, a known and highly reactive alkylating agent due to the inherent strain in the ring.[2][3] Like its sultone counterpart, the sultam ring is susceptible to nucleophilic attack, leading to ring-opening and the formation of a covalent bond with the nucleophile. This reactivity forms the basis of its potential as a covalent modifier of biological macromolecules.

The molecule is further functionalized with a 4-fluorophenyl group attached to the nitrogen atom of the sultam. This aromatic moiety is expected to influence the compound's physicochemical properties, such as solubility and lipophilicity, and may also participate in non-covalent interactions within a protein's binding pocket, thereby guiding the covalent modification to specific targets. The fluorine substituent can potentially engage in favorable interactions, such as hydrogen bonding or dipole-dipole interactions, further enhancing binding affinity and selectivity.

Given its electrophilic nature, N-(4-Fluorophenyl)-1,3-propanesultam is hypothesized to act as a covalent inhibitor by reacting with nucleophilic amino acid residues (e.g., cysteine, lysine, serine, threonine) on target proteins.[4] This application note will detail the principles and provide step-by-step protocols for identifying the protein targets of N-(4-Fluorophenyl)-1,3-propanesultam using contemporary HTS methodologies.

Proposed Mechanism of Action: Covalent Modification of Nucleophilic Residues

The primary mechanism of action for N-(4-Fluorophenyl)-1,3-propanesultam is proposed to be the covalent modification of nucleophilic residues within protein binding sites. The strained 1,3-propanesultam ring is the electrophilic "warhead" of the molecule. Nucleophilic attack by an amino acid side chain, such as the thiol group of cysteine or the epsilon-amino group of lysine, would result in the opening of the sultam ring and the formation of a stable sulfonamide linkage.

This two-step process typically involves an initial non-covalent binding event, where the 4-fluorophenyl group may play a crucial role in orienting the molecule within the target's binding site. This is followed by the irreversible covalent bond formation.

  • Caption: Proposed mechanism of covalent modification by N-(4-Fluorophenyl)-1,3-propanesultam.

    G cluster_0 Step 1: Reversible Binding cluster_1 Step 2: Covalent Modification Protein Protein Target (with Nucleophile Nu:) Complex Reversible Protein-Compound Complex Protein->Complex Non-covalent interactions Compound N-(4-Fluorophenyl)-1,3-propanesultam Compound->Complex Covalent_Complex Covalent Adduct (Ring-opened sultam) Complex->Covalent_Complex Nucleophilic Attack (Irreversible)

High-Throughput Screening Workflow for Target Identification

A successful HTS campaign to identify targets of N-(4-Fluorophenyl)-1,3-propanesultam requires a multi-stage approach, including a primary screen, hit confirmation, and various counter-screens to eliminate false positives.[5]

  • Caption: High-throughput screening workflow for covalent inhibitors.

    HTS_Workflow Primary_Screen Primary Screen (e.g., Activity-based or Binding-based) Hit_Identification Initial Hit Identification Primary_Screen->Hit_Identification Hit_Confirmation Hit Confirmation (Dose-response analysis) Hit_Identification->Hit_Confirmation Orthogonal_Assay Orthogonal Assay (Different detection method) Hit_Confirmation->Orthogonal_Assay Counter_Screen Counter-Screens (Rule out non-specific effects) Orthogonal_Assay->Counter_Screen Target_Validation Target Validation (e.g., Mass Spectrometry) Counter_Screen->Target_Validation Lead_Optimization Lead Optimization Target_Validation->Lead_Optimization

Experimental Protocols

Protocol 1: Primary High-Throughput Screening using a Fluorescence-Based Thiol Reactivity Assay

This protocol describes a competitive fluorescence-based assay to identify proteins that are covalently modified by N-(4-Fluorophenyl)-1,3-propanesultam.[6] The assay measures the ability of the test compound to prevent the labeling of a target protein by a fluorescent thiol-reactive probe.

Materials:

  • Purified target protein with a known reactive cysteine (e.g., a cysteine protease, a kinase with a reactive cysteine).

  • N-(4-Fluorophenyl)-1,3-propanesultam (Test Compound).

  • Fluorescent thiol-reactive probe (e.g., a maleimide or iodoacetamide derivative of a fluorophore like fluorescein or rhodamine).

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 0.01% Triton X-100).

  • 384-well, low-volume, black microplates.

  • Plate reader capable of measuring fluorescence intensity.

Procedure:

  • Compound Plating:

    • Prepare a stock solution of N-(4-Fluorophenyl)-1,3-propanesultam in DMSO.

    • Using an acoustic dispenser or a liquid handler, dispense the test compound into the 384-well microplates to achieve a final concentration range for dose-response analysis (e.g., 0.1 µM to 100 µM). Include DMSO-only wells as negative controls.

  • Protein Addition:

    • Dilute the target protein in assay buffer to the desired final concentration (e.g., 100 nM).

    • Add the diluted protein solution to all wells of the microplate.

  • Incubation:

    • Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes) to allow for the covalent reaction between the test compound and the target protein.

  • Probe Addition:

    • Add the fluorescent thiol-reactive probe to all wells at a concentration sufficient to generate a robust signal (e.g., 1 µM).

  • Second Incubation:

    • Incubate the plate for a further 30 minutes at room temperature, protected from light, to allow the fluorescent probe to react with any remaining unmodified cysteine residues on the target protein.

  • Fluorescence Measurement:

    • Read the fluorescence intensity on a plate reader using the appropriate excitation and emission wavelengths for the chosen fluorophore.

Data Analysis:

  • Calculate the percent inhibition for each concentration of the test compound relative to the DMSO controls.

  • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

ParameterDescription
IC50 The concentration of the test compound that results in 50% inhibition of the fluorescent probe binding.
Z'-factor A statistical measure of the quality of the HTS assay. A Z'-factor > 0.5 is generally considered excellent.
Protocol 2: Hit Confirmation and Covalent Characterization using Intact Protein Mass Spectrometry

This protocol uses high-resolution mass spectrometry to directly observe the covalent adduction of N-(4-Fluorophenyl)-1,3-propanesultam to a target protein.[4][7] This method provides unambiguous evidence of covalent binding and allows for the determination of the stoichiometry of the modification.

Materials:

  • Purified target protein.

  • N-(4-Fluorophenyl)-1,3-propanesultam.

  • Reaction Buffer (e.g., 50 mM Ammonium Acetate, pH 7.4).

  • Quenching Solution (e.g., 1% formic acid).

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system with a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the purified target protein (e.g., 5 µM) with varying concentrations of N-(4-Fluorophenyl)-1,3-propanesultam (e.g., 1-10 molar equivalents) in the reaction buffer. Include a protein-only control.

    • Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a set time (e.g., 1-4 hours).

  • Reaction Quenching:

    • Stop the reaction by adding the quenching solution.

  • LC-MS Analysis:

    • Inject the quenched reaction mixture onto the LC-MS system.

    • Desalt the protein using a C4 reverse-phase column.

    • Elute the protein into the mass spectrometer.

  • Data Acquisition and Analysis:

    • Acquire the mass spectrum of the intact protein.

    • Deconvolute the raw mass spectrum to obtain the zero-charge mass of the protein.

    • Compare the mass of the protein from the compound-treated sample to the protein-only control. A mass shift corresponding to the molecular weight of N-(4-Fluorophenyl)-1,3-propanesultam indicates covalent modification.

Expected OutcomeInterpretation
Mass of treated protein = Mass of control protein + MW of compound Covalent adduction has occurred.
Multiple mass additions (e.g., +2x MW, +3x MW) Multiple sites on the protein have been modified.
Protocol 3: Counter-Screen for Non-Specific Reactivity

It is crucial to assess whether N-(4-Fluorophenyl)-1,3-propanesultam exhibits non-specific reactivity, which can lead to false positives in the primary screen.[8] A common counter-screen involves monitoring the stability of the compound in the presence of a nucleophile like glutathione (GSH).

Materials:

  • N-(4-Fluorophenyl)-1,3-propanesultam.

  • Glutathione (GSH).

  • Assay Buffer.

  • LC-MS system.

Procedure:

  • Reaction Setup:

    • Incubate N-(4-Fluorophenyl)-1,3-propanesultam (e.g., 10 µM) with a high concentration of GSH (e.g., 1 mM) in assay buffer.

    • Take aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • LC-MS Analysis:

    • Analyze the aliquots by LC-MS to monitor the disappearance of the parent compound and the appearance of the GSH adduct.

Interpretation:

  • Rapid reaction with GSH suggests high and potentially non-specific reactivity.

  • Slower, time-dependent reaction indicates a more controlled reactivity profile, which is desirable for a targeted covalent inhibitor.

Self-Validating Systems and Trustworthiness

To ensure the trustworthiness of the screening results, a series of control experiments should be integrated into the workflow.[9]

  • Positive Control: A known covalent inhibitor of the target protein should be included to validate the assay's ability to detect covalent modification.

  • Negative Control: A non-reactive structural analog of N-(4-Fluorophenyl)-1,3-propanesultam, if available, should be tested to confirm that the observed activity is due to the reactive sultam moiety.

  • Time-Dependence of Inhibition: True covalent inhibitors will typically show an increase in inhibitory activity with longer pre-incubation times.[10] This can be assessed in the primary assay by varying the incubation time of the compound with the target protein.

  • Irreversibility Assay: A "jump-dilution" experiment can be performed to confirm the irreversible nature of the inhibition. The protein-inhibitor complex is formed at a high concentration and then rapidly diluted. A lack of recovery of enzyme activity upon dilution is indicative of irreversible binding.[11]

Conclusion

N-(4-Fluorophenyl)-1,3-propanesultam represents a promising, yet unexplored, chemical entity for the development of novel covalent probes and inhibitors. Its inherent reactivity, conferred by the strained sultam ring, combined with the modulatory influence of the 4-fluorophenyl group, makes it an attractive candidate for high-throughput screening campaigns. The protocols and workflows detailed in this guide provide a robust framework for researchers to systematically investigate the biological targets of this compound. By employing a combination of fluorescence-based primary screens, mass spectrometry for direct confirmation of covalent adduction, and a suite of rigorous counter-screens, scientists can confidently identify and validate novel protein targets, paving the way for new avenues in drug discovery and chemical biology.

References

  • The Current Toolbox for Covalent Inhibitors: From Hit Identification to Drug Discovery. JACS Au. Available at: [Link]

  • Recent advances in covalent and non-covalent drug discovery with TMT quantitative chemoproteomics. YouTube. Available at: [Link]

  • High-Throughput Mass Spectrometric Analysis of Covalent Protein-Inhibitor Adducts for the Discovery of Irreversible Inhibitors: A Complete Workflow. PubMed. Available at: [Link]

  • High-Throughput Screening of Covalent Drugs: Applications and Development Strategies for Analytical Platforms. Oreate AI Blog. Available at: [Link]

  • Covalent Library Screening by Targeted Mass Spectrometry for Rapid Binding Site Identification. ACS Publications. Available at: [Link]

  • From Screening to Validation: A Comprehensive Approach to Identifying Covalent Inhibitors for Challenging Targets. BioAscent. Available at: [Link]

  • Covalent Library Screening by Targeted Mass Spectrometry for Rapid Binding Site Identification. PubMed. Available at: [Link]

  • Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. PMC - NIH. Available at: [Link]

  • Discovery of Covalent Inhibitors Targeting the Transcriptional Enhanced Associate Domain Central Pocket. PMC - NIH. Available at: [Link]

  • 1,3-Propane sultone. Wikipedia. Available at: [Link]

  • The Taxonomy of Covalent Inhibitors. PMC - NIH. Available at: [Link]

  • 3-Oxo-β-sultam as a Sulfonylating Chemotype for Inhibition of Serine Hydrolases and Activity-Based Protein Profiling. PubMed. Available at: [Link]

  • Advancing Drug Discovery With Covalent Fragment Screening. Evotec. Available at: [Link]

  • 4.2 – High-Throughput Screening – Page 2. Open Library Publishing Platform. Available at: [Link]

  • Practical High-Throughput Experimentation for Chemists. ACS Medicinal Chemistry Letters. Available at: [Link]

  • 3-Oxo-β-Sultam as a Sulfonylating Chemotype for Inhibition of Serine Hydrolases and Activity-Based Protein Profiling. ResearchGate. Available at: [Link]

  • Cheat Sheet for Covalent Enzyme Inhibitors. Drug Hunter. Available at: [Link]

  • Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. SciSpace. Available at: [Link]

  • Unleashing high-throughput reaction screening. Unchained Labs. Available at: [Link]

  • Technologies for Direct Detection of Covalent Protein–Drug Adducts. MDPI. Available at: [Link]

  • Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. NIH. Available at: [Link]

  • Reversible Covalent Inhibition Desired Covalent Adduct Formation by Mass Action. ACS Chemical Biology. Available at: [Link]

  • Covalent modification of the active site threonine of proteasomal β subunits and the Escherichia coli homolog HslV by a new class of inhibitors. NIH. Available at: [Link]

  • A Fluorescence Polarization Assay for Binding to Macrophage Migration Inhibitory Factor and Crystal Structures for Complexes of Two Potent Inhibitors. NIH. Available at: [Link]

  • 404 BCH3023 Controlling Enzyme Activity by Covalent Modifications. YouTube. Available at: [Link]

  • Propane sultone | C3H6O3S. PubChem. Available at: [Link]

  • Discovery of sultam-containing small-molecule disruptors of the huntingtin-calmodulin protein-protein interaction. PubMed. Available at: [Link]

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Application Notes and Protocols for Developing Assays for N-(4-Fluorophenyl)-1,3-propanesultam Activity

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic development of assays to characterize the activity of the novel compound, N-(4-Fluorophenyl)-1,3-propanesultam. Recognizing that the specific biological target of this compound is yet to be fully elucidated, this guide emphasizes a logical, stepwise approach, beginning with target identification and validation, followed by the development of robust biochemical and cell-based assays. Furthermore, it details essential analytical methods for the physicochemical characterization and pharmacokinetic profiling of N-(4-Fluorophenyl)-1,3-propanesultam, ensuring a thorough evaluation for its potential as a therapeutic agent.

Introduction: Understanding N-(4-Fluorophenyl)-1,3-propanesultam

N-(4-Fluorophenyl)-1,3-propanesultam belongs to the sultam class of compounds, which are cyclic sulfonamides. The parent compound, 1,3-propane sultone, is a known alkylating agent that can react with various nucleophiles, including biological macromolecules like DNA and proteins[1][2][3]. The introduction of a 4-fluorophenyl group to the sultam core is anticipated to modulate its reactivity, selectivity, and pharmacokinetic properties. Given the potential of this compound to act as an electrophile, a primary hypothesis is that it may exert its biological effects through covalent modification of a protein target.

The initial phase of assay development for a novel compound like N-(4-Fluorophenyl)-1,3-propanesultam, where the target is unknown, requires a systematic and unbiased approach to identify its molecular target and elucidate its mechanism of action.

Target Identification and Validation: A Strategic Approach

A critical first step is to identify the cellular targets of N-(4-Fluorophenyl)-1,3-propanesultam. A combination of affinity-based and activity-based approaches can be employed.

Affinity-Based Target Identification

This approach aims to isolate and identify proteins that physically interact with the compound.

Protocol 1: Synthesis of an Affinity Probe

  • Chemical Synthesis: Synthesize a derivative of N-(4-Fluorophenyl)-1,3-propanesultam that incorporates a reactive handle for conjugation to a solid support (e.g., a terminal alkyne or azide for click chemistry, or a biotin moiety).

  • Immobilization: Covalently attach the synthesized probe to agarose or magnetic beads.

  • Cell Lysate Incubation: Incubate the immobilized probe with cell lysates from a relevant cell line (e.g., a cancer cell line if anti-proliferative effects are observed).

  • Washing: Perform stringent washing steps to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins.

  • Protein Identification: Identify the eluted proteins using mass spectrometry-based proteomics.

Activity-Based Protein Profiling (ABPP)

ABPP utilizes reactive probes to covalently label active enzyme classes in complex proteomes.

Protocol 2: Competitive ABPP

  • Cell Lysate Treatment: Treat cell lysates with varying concentrations of N-(4-Fluorophenyl)-1,3-propanesultam.

  • Probe Incubation: Add a broad-spectrum covalent probe that targets a specific class of enzymes (e.g., serine hydrolases, kinases).

  • Analysis: Analyze the protein labeling profile using SDS-PAGE and in-gel fluorescence scanning or by mass spectrometry. A decrease in labeling of a specific protein in the presence of N-(4-Fluorophenyl)-1,3-propanesultam suggests it is a target of the compound.

Target Validation

Once potential targets are identified, it is crucial to validate them.

  • Direct Binding Assays: Techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to confirm direct binding of the compound to the purified candidate protein and determine binding affinity.

  • Genetic Approaches: Techniques like siRNA-mediated knockdown or CRISPR-Cas9 knockout of the candidate target gene can be used to assess whether the absence of the target protein phenocopies or blocks the cellular effects of the compound.

Biochemical Assay Development

Once a target is validated, biochemical assays are essential to quantify the compound's activity in a controlled, cell-free environment[4]. These assays are crucial for determining parameters like IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration).

Enzyme Inhibition/Activation Assays

Assuming the identified target is an enzyme, the following protocol outlines a general approach.

Protocol 3: Generic Enzyme Inhibition Assay

  • Reagent Preparation: Prepare assay buffer, purified recombinant target enzyme, substrate, and a stock solution of N-(4-Fluorophenyl)-1,3-propanesultam in a suitable solvent (e.g., DMSO).

  • Compound Incubation: In a microplate, add the enzyme and varying concentrations of N-(4-Fluorophenyl)-1,3-propanesultam. Incubate for a predetermined time to allow for binding or covalent modification.

  • Reaction Initiation: Add the substrate to initiate the enzymatic reaction.

  • Detection: Measure the formation of the product or the depletion of the substrate over time using a suitable detection method (e.g., absorbance, fluorescence, luminescence).

  • Data Analysis: Plot the enzyme activity against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Table 1: Example Data for a Hypothetical Kinase Inhibition Assay

N-(4-Fluorophenyl)-1,3-propanesultam (µM)% Inhibition
0.015
0.120
148
1085
10098
Covalent Modification Assays

To confirm a covalent mechanism of action, mass spectrometry is a powerful tool.

Protocol 4: Intact Protein Mass Spectrometry

  • Incubation: Incubate the purified target protein with N-(4-Fluorophenyl)-1,3-propanesultam.

  • Sample Preparation: Desalt the protein sample.

  • Mass Spectrometry: Analyze the sample using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). An increase in the protein's mass corresponding to the mass of the compound will confirm covalent adduction.

  • Peptide Mapping: To identify the specific amino acid residue(s) modified by the compound, the protein can be digested with a protease (e.g., trypsin) and the resulting peptides analyzed by LC-MS/MS[5].

Cell-Based Assay Development

Cell-based assays are critical for evaluating the compound's activity in a more physiologically relevant context[6][7][8][9].

Cellular Target Engagement Assays

These assays confirm that the compound interacts with its target within the cell.

Protocol 5: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat intact cells with varying concentrations of N-(4-Fluorophenyl)-1,3-propanesultam.

  • Heating: Heat the cell lysates at a range of temperatures.

  • Protein Precipitation: Centrifuge the samples to pellet precipitated proteins.

  • Analysis: Analyze the soluble protein fraction by Western blotting or mass spectrometry for the target protein. Ligand binding stabilizes the protein, leading to a higher melting temperature.

Functional Cellular Assays

These assays measure the downstream consequences of target engagement.

Protocol 6: Cell Viability/Proliferation Assay

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of N-(4-Fluorophenyl)-1,3-propanesultam.

  • Incubation: Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Add a viability reagent (e.g., MTT, resazurin, or a cell-titer glo reagent) and measure the signal according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of viable cells relative to a vehicle-treated control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Physicochemical and ADME Profiling

For drug development professionals, understanding the compound's physicochemical properties and its Absorption, Distribution, Metabolism, and Excretion (ADME) profile is crucial.

Analytical Method Development

A robust analytical method is required for quantification in biological matrices.

Protocol 7: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method

  • Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm)[10][11].

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the compound's UV-Vis spectrum (e.g., 225 nm)[10].

  • Validation: The method should be validated according to ICH guidelines for linearity, accuracy, precision, and robustness[10].

In Vitro ADME Assays

Table 2: Key In Vitro ADME Assays

AssayPurpose
Solubility Determines the maximum concentration of the compound that can be dissolved in a given solvent.
LogD Measures the lipophilicity of the compound at a physiological pH.
Microsomal Stability Assesses the metabolic stability of the compound in the presence of liver microsomes.
CYP Inhibition Evaluates the potential of the compound to inhibit major cytochrome P450 enzymes.
Plasma Protein Binding Determines the extent to which the compound binds to plasma proteins.
Caco-2 Permeability Assesses the potential for oral absorption of the compound.

Visualizations

Assay_Development_Workflow cluster_0 Target Identification & Validation cluster_1 Biochemical Assays cluster_2 Cell-Based Assays cluster_3 ADME & Physicochemical Profiling Target ID Target Identification (Affinity/Activity-Based) Target Validation Target Validation (SPR, CETSA, siRNA/CRISPR) Target ID->Target Validation Enzyme Assay Enzyme Inhibition/Activation (IC50/EC50 Determination) Target Validation->Enzyme Assay Target Engagement Cellular Target Engagement (CETSA) Target Validation->Target Engagement Covalent Mod Assay Covalent Modification (Mass Spectrometry) Enzyme Assay->Covalent Mod Assay Functional Assay Functional Cellular Assays (Viability, Signaling) Target Engagement->Functional Assay ADME In Vitro ADME Assays (Solubility, Stability, etc.) Functional Assay->ADME Analytical Method Analytical Method Dev. (HPLC, LC-MS) Analytical Method->ADME

Caption: Workflow for Assay Development of N-(4-Fluorophenyl)-1,3-propanesultam.

Target_Identification_Strategy cluster_0 Affinity-Based cluster_1 Activity-Based Compound N-(4-Fluorophenyl)- 1,3-propanesultam Affinity Probe Synthesize Affinity Probe Compound->Affinity Probe ABPP Competitive ABPP Compound->ABPP Pull-down Pull-down from Cell Lysate Affinity Probe->Pull-down MS Mass Spectrometry Protein ID Pull-down->MS ABPP->MS

Caption: Strategy for Target Identification.

Conclusion

The development of robust and reliable assays for a novel compound like N-(4-Fluorophenyl)-1,3-propanesultam is a multifaceted process that requires a systematic and scientifically rigorous approach. By starting with unbiased target identification methods and progressing through biochemical and cellular assay development, researchers can effectively characterize the compound's activity and mechanism of action. The inclusion of comprehensive analytical and ADME profiling ensures that the compound is thoroughly evaluated for its potential as a lead candidate in drug discovery programs.

References

  • Hughes JP, Rees S, Kalindjian SB, Philpott KL. Principles of early drug discovery. Br J Pharmacol. 2011 Mar;162(6):1239-49. [Link]

  • PubChem. Propane sultone. [Link]

  • IARC Publications. 1,3-PROPANE SULTONE 1. Exposure Data. [Link]

  • Ganesh, B.G., Kalshetti, M.S., Sanket, A.K. (2018). Analytical Method Development and Validation for Sultamicillin Tosylate Dihydrate in Bulk and Pharmaceutical Dosage Forms by RP-HPLC. International Journal for Pharmaceutical Research Scholars (IJPRS) 42-49. [Link]

  • Celtarys Research. Biochemical assays in drug discovery and development. [Link]

  • Vipergen. Cell Based Assays & Cell Based Screening Assays in Modern Research. [Link]

  • BioAgilytix. The Use of Cell-Based Assays for Translational Medicine Studies. [Link]

  • Sygnature Discovery. Cell Based Assays. [Link]

  • Peterson, J.R., et al. Biochemical suppression of small-molecule inhibitors: a strategy to identify inhibitor targets and signaling pathway components. Chem Biol. 2006. [Link]

  • Royal Society of Chemistry. A mass spectrometry-based proteomics strategy to detect long-chain S-acylated peptides. Analyst. 2025. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: N-(4-Fluorophenyl)-1,3-propanesultam Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-(4-Fluorophenyl)-1,3-propanesultam. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) related to this specific synthesis. Our goal is to equip you with the necessary knowledge to identify and resolve common issues, ensuring the integrity and success of your experiments.

I. Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the synthesis of N-(4-Fluorophenyl)-1,3-propanesultam, providing concise and actionable answers.

Q1: What is the most common synthetic route for N-(4-Fluorophenyl)-1,3-propanesultam?

A1: The most prevalent and direct method involves the N-arylation of 1,3-propanesultone with 4-fluoroaniline. This reaction is typically carried out in the presence of a base and a suitable solvent. While seemingly straightforward, this reaction is susceptible to side product formation, necessitating careful control of reaction conditions.

Q2: What are the primary safety concerns when working with 1,3-propanesultone?

A2: 1,3-Propanesultone is a potent alkylating agent and is classified as a suspected carcinogen and mutagen.[1][2] It is imperative to handle this reagent with extreme caution within a certified chemical fume hood. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles, must be worn at all times. All equipment in contact with 1,3-propanesultone should be decontaminated appropriately.

Q3: What are the expected yields for this synthesis?

A3: Under optimized conditions, the synthesis of N-aryl sultams can achieve yields ranging from moderate to high. However, yields can be significantly impacted by factors such as reaction temperature, choice of base and solvent, and the purity of the starting materials.

Q4: What analytical techniques are recommended for monitoring the reaction progress and analyzing the final product?

A4: A combination of chromatographic and spectroscopic methods is recommended. Thin-Layer Chromatography (TLC) is a rapid and effective tool for monitoring the consumption of starting materials and the formation of the product. For detailed analysis of the final product and identification of impurities, High-Performance Liquid Chromatography (HPLC) coupled with a UV detector and Mass Spectrometry (MS) is highly effective.[3] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for structural confirmation of the desired product and potential side products.

II. Troubleshooting Guide: Side Product Analysis

This section provides a detailed guide to identifying and mitigating common side products encountered during the synthesis of N-(4-Fluorophenyl)-1,3-propanesultam.

Problem 1: Presence of an Unwanted Isomeric Product

Symptom: Your analytical data (e.g., NMR, LC-MS) indicates the presence of a compound with the same mass as your target molecule but with different spectroscopic properties.

Likely Cause: Formation of the ortho-substituted isomer.

While the para-substituted product is generally favored, competitive N-arylation at the ortho position of 4-fluoroaniline can occur, leading to the formation of N-(2-Fluorophenyl)-1,3-propanesultam. The degree of ortho- vs. para-substitution can be influenced by the reaction conditions.

Causality Explained: The nitrogen atom of 4-fluoroaniline possesses two lone pairs of electrons, making it a nucleophile. The reaction with the electrophilic 1,3-propanesultone results in the opening of the sultone ring. While the para-position is sterically more accessible, electronic effects can influence the reactivity of the ortho-position.

Troubleshooting and Mitigation:

  • Temperature Control: Lowering the reaction temperature can often increase the selectivity for the para-substituted product by favoring the thermodynamically more stable isomer.

  • Solvent Effects: The choice of solvent can influence the regioselectivity. Experimenting with solvents of varying polarity may help to optimize the desired outcome.

  • Chromatographic Purification: The isomeric products can often be separated using column chromatography. A careful selection of the stationary and mobile phases is crucial for achieving good resolution.

Problem 2: Identification of a Side Product with a Higher Molecular Weight

Symptom: Mass spectrometry analysis reveals a significant peak corresponding to a species with a higher molecular weight than the desired product.

Likely Cause: Di-sulfopropylation of 4-fluoroaniline.

Under certain conditions, a second molecule of 1,3-propanesultone can react with the initially formed N-(4-Fluorophenyl)-1,3-propanesultam, leading to a di-sulfopropylated byproduct.

Causality Explained: The nitrogen atom in the newly formed sultam can still act as a nucleophile, especially if a strong base is used in excess or at elevated temperatures. This can lead to a second alkylation event.

Troubleshooting and Mitigation:

  • Stoichiometry Control: Carefully control the molar ratio of 1,3-propanesultone to 4-fluoroaniline. Using a slight excess of the aniline can help to minimize the di-substitution.

  • Reaction Time and Temperature: Monitor the reaction closely and quench it once the starting aniline is consumed. Avoid prolonged reaction times and excessive heat.

  • Base Selection: The choice of base can play a critical role. Weaker, non-nucleophilic bases are often preferred to minimize side reactions.

Problem 3: Presence of a Water-Soluble Impurity

Symptom: After work-up, you observe a persistent impurity in your product that is difficult to remove by standard organic extraction.

Likely Cause: Hydrolysis of 1,3-propanesultone.

1,3-Propanesultone is susceptible to hydrolysis, especially in the presence of moisture or base, leading to the formation of 3-hydroxypropanesulfonic acid.[1][4]

Causality Explained: The strained four-membered ring of 1,3-propanesultone is an activated ester, making it reactive towards nucleophiles, including water.[1] This ring-opening reaction results in the formation of the highly polar and water-soluble sulfonic acid.

Troubleshooting and Mitigation:

  • Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture. Use anhydrous solvents.

  • Purification of Starting Material: If the 1,3-propanesultone has been stored for an extended period, it may contain hydrolysis products. Purification by recrystallization or distillation may be necessary.[5]

  • Aqueous Wash: During the work-up, washing the organic layer with water or a saturated sodium bicarbonate solution can help to remove the 3-hydroxypropanesulfonic acid impurity.

Problem 4: Formation of Polymeric Byproducts

Symptom: A significant amount of an insoluble, tar-like material is formed during the reaction.

Likely Cause: Polymerization of 1,3-propanesultone.

1,3-Propanesultone can undergo self-polymerization, particularly at elevated temperatures or in the presence of certain initiators.[6][7]

Causality Explained: The reactive nature of 1,3-propanesultone allows it to react with itself in a chain-growth polymerization process.

Troubleshooting and Mitigation:

  • Temperature Control: Maintain a controlled and moderate reaction temperature. Avoid localized overheating.

  • Purity of Reagents: Ensure the purity of the 1,3-propanesultone, as impurities can sometimes initiate polymerization.

  • Reaction Concentration: Running the reaction at a more dilute concentration can sometimes disfavor polymerization.

III. Analytical Protocols and Data

This section provides standardized protocols for the analysis of reaction mixtures and final products, along with a table summarizing the characteristics of the target compound and potential side products.

Protocol 1: Thin-Layer Chromatography (TLC) Analysis

Objective: To monitor the progress of the reaction.

Materials:

  • TLC plates (e.g., silica gel 60 F₂₅₄)

  • Developing chamber

  • Mobile phase (e.g., a mixture of ethyl acetate and hexanes, the ratio will need to be optimized)

  • UV lamp (254 nm)

  • Staining solution (e.g., potassium permanganate stain)

Procedure:

  • Prepare the developing chamber by adding the mobile phase to a depth of approximately 0.5 cm. Cover the chamber and allow it to equilibrate.

  • Spot a small amount of the reaction mixture onto the baseline of the TLC plate using a capillary tube. Also spot the starting materials (4-fluoroaniline and 1,3-propanesultone) as references.

  • Place the TLC plate in the developing chamber and allow the solvent front to ascend to near the top of the plate.

  • Remove the plate from the chamber and mark the solvent front.

  • Visualize the spots under a UV lamp. The product, N-(4-Fluorophenyl)-1,3-propanesultam, and the starting aniline should be UV active.

  • If necessary, further visualize the plate by dipping it into a potassium permanganate staining solution and gently heating.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Method

Objective: To analyze the purity of the final product and quantify impurities.

Instrumentation:

  • HPLC system with a UV detector (set to an appropriate wavelength for the aromatic ring, e.g., 254 nm)

  • C18 reverse-phase column

Mobile Phase:

  • A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid, is a common starting point. The gradient will need to be optimized for the specific separation.

Procedure:

  • Prepare a standard solution of the purified N-(4-Fluorophenyl)-1,3-propanesultam of a known concentration.

  • Prepare a sample of the crude or purified product by dissolving a known amount in the mobile phase.

  • Inject the standard and sample solutions into the HPLC system.

  • Analyze the resulting chromatograms to determine the retention time of the product and identify and quantify any impurities by comparing their retention times to known standards or by using a mass spectrometer for identification.

Data Summary Table
CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Analytical Characteristics
N-(4-Fluorophenyl)-1,3-propanesultam C₉H₁₀FNO₂S215.24Aromatic and aliphatic signals in NMR; Correct mass in MS.
N-(2-Fluorophenyl)-1,3-propanesultamC₉H₁₀FNO₂S215.24Different aromatic splitting pattern in ¹H NMR compared to the para-isomer.
Di-sulfopropylated 4-fluoroanilineC₁₂H₁₅FNO₄S₂336.38Higher molecular weight in MS; Additional aliphatic signals in NMR.
3-Hydroxypropanesulfonic acidC₃H₈O₄S140.16Highly polar; Soluble in water; Will likely not be observed in organic extracts by LC-MS.

IV. Visualizations

Reaction Scheme

The following diagram illustrates the primary reaction for the synthesis of N-(4-Fluorophenyl)-1,3-propanesultam and the formation of a common side product.

Synthesis_and_Side_Product Aniline 4-Fluoroaniline Product N-(4-Fluorophenyl)-1,3-propanesultam Aniline->Product + 1,3-Propanesultone Base, Solvent Sultone 1,3-Propanesultone SideProduct Di-sulfopropylated 4-fluoroaniline Product->SideProduct + 1,3-Propanesultone (Excess)

Caption: Synthesis of N-(4-Fluorophenyl)-1,3-propanesultam and a potential side reaction.

Troubleshooting Workflow

This flowchart provides a logical sequence for troubleshooting common issues during the synthesis.

Troubleshooting_Workflow Start Start Synthesis Reaction Reaction Monitoring (TLC) Start->Reaction Workup Aqueous Work-up Reaction->Workup Analysis Crude Product Analysis (LC-MS, NMR) Workup->Analysis PureProduct Pure Product Analysis->PureProduct Purity > 95% Impurity_Isomer Isomeric Impurity Detected Analysis->Impurity_Isomer Isomer Present Impurity_HighMW High MW Impurity Detected Analysis->Impurity_HighMW High MW Impurity Impurity_Polar Polar Impurity Detected Analysis->Impurity_Polar Polar Impurity Optimize_Temp Optimize Temperature and Solvent Impurity_Isomer->Optimize_Temp Optimize_Stoich Adjust Stoichiometry and Reaction Time Impurity_HighMW->Optimize_Stoich Ensure_Anhydrous Ensure Anhydrous Conditions Impurity_Polar->Ensure_Anhydrous Purification Column Chromatography Optimize_Temp->Purification Optimize_Stoich->Purification Ensure_Anhydrous->Workup Purification->Analysis

Caption: A workflow for troubleshooting common synthesis issues.

V. References

  • Wikipedia. 1,3-Propane sultone. [Link]

  • Organic Chemistry Portal. Sultam synthesis. [Link]

  • Patsnap. Method for purifying 1,3-propanesultone. [Link]

  • NSF Public Access Repository. Synthesis of 1,3-Diaryltriazenes and Azo Dyes from Aryl Amines Using N-Nitrososulfonamides. [Link]

  • ResearchGate. Assessment of labelled products with different radioanalytical methods: study on F-fluorination reaction of 4-[ F]fluoro. [Link]

  • Google Patents. KR100908570B1 - Method for preparing 3-fluoro-1,3-propanesultone.

  • Royal Society of Chemistry. Facile N-alkylation of acridine esters with 1,3-propane sultone in ionic liquids. [Link]

  • National Institutes of Health. Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues. [Link]

  • Chemistry Stack Exchange. Work-up of SN2 reaction with 1,3-propane sultone. [Link]

  • ResearchGate. (PDF) Methods of Sultam Synthesis. [Link]

  • PMDA. Overview of Testing Methods for N-nitrosamines Monitoring: Regulatory Requirements and Analytical Challenges. [Link]

  • Google Patents. US20050069997A1 - Purification of biologically-produced 1,3-propanediol.

  • National Institutes of Health. Synthesis of 1-aryl-2,3-diaroyl cyclopropanes from 1,3,5-triaryl-1,5-diketones and their transformation into E,E-1,4-diaryl-1,3-butadienes. [Link]

  • csbsju.edu. Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. [Link]

  • ChemRxiv. NITRILES AS MULTIPURPOSE REAGENTS FOR THE SYNTHESIS OF SULTAMS AND SULTONS (REVIEW ARTICLE). [Link]

  • European Patent Office. METHOD FOR THE PREPARATION OF 1,3-PROPANE DISULFONIC ACID COMPOUNDS. [Link]

  • lookchem. Cas 1120-71-4,1,3-Propanesultone. [Link]

  • Google Patents. CN111233835A - Preparation and purification method of 5- (2-fluorophenyl) -1- (pyridine-3-ylsulfonyl) -1H-pyrrole-3-formaldehyde.

  • PubMed. Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. [Link]

  • Google Patents. CN103044384A - Preparation method of 3-fluorine-1, 3-propane sulfonic acid lactone.

  • PubMed. Medicinally Privileged Sultams: Synthesis and Mechanism of Action. [Link]

  • Google Patents. KR20090076617A - Method for producing 1,3-prop-1-ene sultone.

  • Lupine Publishers. Qualitative and Quantitative Analysis of Diphenylamine and N-nitrosodiphenylamine Using High Performance Thin Layer Chromatography Method. [Link]

  • PubChem. Propane sultone. [Link]

  • Taylor & Francis Online. Effect of reduced graphene oxide (rGO)-like derived from coconut shells in Fe3O4/rGO composite for radar absorption: Synthesis and characterization. [Link]

  • ResearchGate. Reactions of the Additive 1,3–Propane Sultone with Electrolyte Compounds Investigated by Capillary Electrophoresis and High-Resolution Mass Spectrometry. [Link]

  • National Institutes of Health. Diarylamine Synthesis via Desulfinylative Smiles Rearrangement. [Link]

  • ResearchGate. Synthesis of new 1-aryl-3,5-dialkylpyrazoles by N-arylation of 3,5-disubstituted-pyrazoles with 4-fluoro and 2-fluoronitrobenzene under microwave irradiation and classical heating. [Link]

Sources

Technical Support Center: Purification of Crude N-(4-Fluorophenyl)-1,3-propanesultam

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of crude N-(4-Fluorophenyl)-1,3-propanesultam. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this compound. The following information is structured in a question-and-answer format to directly address specific issues and provide robust, field-proven protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

My crude N-(4-Fluorophenyl)-1,3-propanesultam is an oil and won't solidify. How can I purify it?

This is a common issue that can arise from residual solvent or impurities that depress the melting point of the compound. Here are a few strategies to address this:

  • Trituration: This technique can often induce crystallization. Add a non-polar solvent in which your product is expected to be insoluble, such as hexanes or diethyl ether, to the oil. Vigorously stir the mixture and scratch the inside of the flask with a glass rod at the solvent-air interface. This can create nucleation sites and promote crystallization.

  • Column Chromatography: If trituration is unsuccessful, column chromatography is a reliable method for purifying oils.[1] A common and effective eluent system for compounds of this nature is a gradient of hexanes and ethyl acetate.[1] Start with a low polarity mixture and gradually increase the concentration of ethyl acetate to elute your product.

  • Solvent Removal: Ensure that all solvents from the reaction workup have been thoroughly removed under reduced pressure. Residual solvents like THF or ethyl acetate can prevent solidification.

After recrystallization, my yield is very low. What are the likely causes and how can I improve it?

Low recovery after recrystallization is a frequent problem. The key is to find a solvent system where the compound is highly soluble at elevated temperatures but poorly soluble at lower temperatures.[2]

  • Improper Solvent Choice: If the compound is too soluble in the chosen solvent at room temperature, you will lose a significant amount of product in the mother liquor. Conversely, if it is not soluble enough at high temperatures, you may not be able to dissolve it completely, leading to a poor initial recovery.

  • Excessive Solvent: Using too much solvent to dissolve the crude product is a common mistake.[3] Aim to use the minimum amount of hot solvent necessary to fully dissolve the solid.[3]

  • Premature Crystallization: If the solution cools too quickly, especially during a hot filtration step, the product can crystallize prematurely, leading to loss.[3] It is advisable to use a pre-heated funnel for hot filtrations.

  • Incomplete Crystallization: Ensure the solution is allowed to cool slowly to room temperature and then chilled in an ice bath to maximize crystal formation.[4]

My final product is still impure after a single recrystallization. What should I do?

A single recrystallization may not be sufficient to remove all impurities, especially if they have similar solubility properties to your product.

  • Second Recrystallization: Performing a second recrystallization from the same or a different solvent system can significantly improve purity.

  • Activated Charcoal: If you observe colored impurities, they can often be removed by adding a small amount of activated charcoal to the hot solution before filtration.[3] The colored impurities adsorb to the carbon, which is then filtered off.

  • Alternative Purification Technique: If recrystallization is not effective, consider using column chromatography.

Detailed Purification Protocols

Protocol 1: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds by leveraging differences in solubility.[2]

Step-by-Step Methodology:

  • Solvent Selection: Choose a suitable solvent or solvent pair. For N-aryl sultams, alcohols like ethanol or isopropanol, or mixtures such as dichloromethane/hexanes, can be effective.[1][5] A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude N-(4-Fluorophenyl)-1,3-propanesultam in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.[3]

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If there are insoluble impurities or if charcoal was used, perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper into a clean, warm flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature.[4] Slow cooling promotes the formation of larger, purer crystals.[4] Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities from the mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Flash Column Chromatography

Flash column chromatography is a technique used to purify compounds based on their polarity.[6]

Step-by-Step Methodology:

  • Stationary Phase Selection: Silica gel is a common choice for the stationary phase.[7] For some compounds, neutral alumina or Florisil may also be effective.[7][8]

  • Mobile Phase (Eluent) Selection: The choice of eluent is crucial for good separation. A mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane) is typically used.[7] The optimal ratio can be determined by thin-layer chromatography (TLC).

  • Column Packing: Pack a glass column with the chosen stationary phase as a slurry in the initial, least polar eluent mixture.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the top of the column.

  • Elution: Begin eluting the column with the mobile phase, starting with a low polarity. Gradually increase the polarity of the eluent to move the compounds down the column at different rates.

  • Fraction Collection: Collect the eluting solvent in a series of fractions.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified N-(4-Fluorophenyl)-1,3-propanesultam.

Troubleshooting Guide: A Deeper Dive

Problem Potential Cause Troubleshooting Steps
Oily Product Residual solvent, high impurity content.1. Ensure complete removal of reaction solvents. 2. Attempt trituration with a non-polar solvent (e.g., hexanes). 3. Purify via column chromatography.[1]
Low Recrystallization Yield Incorrect solvent, too much solvent used, premature crystallization.1. Screen for a more suitable recrystallization solvent. 2. Use the minimum amount of hot solvent for dissolution.[3] 3. Use a pre-warmed funnel for hot filtration.[3] 4. Allow for slow cooling and then chill in an ice bath.[4]
Persistent Impurities Impurities have similar solubility to the product.1. Perform a second recrystallization. 2. Use activated charcoal for colored impurities.[3] 3. Switch to an alternative purification method like column chromatography.
Column Chromatography Issues: Poor Separation Incorrect eluent system, column overloading.1. Optimize the eluent system using TLC. 2. Ensure the sample is loaded in a concentrated band. 3. Do not overload the column with too much crude material.
Column Chromatography Issues: Product Won't Elute Eluent polarity is too low.Gradually increase the polarity of the mobile phase.

Visualizing the Purification Workflow

The following diagram illustrates a typical workflow for the purification of crude N-(4-Fluorophenyl)-1,3-propanesultam.

PurificationWorkflow cluster_start Initial State cluster_assessment Physical State Assessment cluster_solid_purification Solid Purification cluster_liquid_purification Liquid/Oil Purification cluster_end Final Product Crude_Product Crude N-(4-Fluorophenyl)-1,3-propanesultam Is_Solid Is the product a solid? Crude_Product->Is_Solid Recrystallization Recrystallization Is_Solid->Recrystallization Yes Trituration Trituration Is_Solid->Trituration No (Oil) Check_Purity_Solid Check Purity (TLC, NMR) Recrystallization->Check_Purity_Solid Check_Purity_Solid->Recrystallization Impure Pure_Product Pure Product Check_Purity_Solid->Pure_Product Pure Column_Chromatography Column Chromatography Trituration->Column_Chromatography Fails Check_Purity_Liquid Check Purity (TLC, NMR) Trituration->Check_Purity_Liquid Succeeds Column_Chromatography->Check_Purity_Liquid Check_Purity_Liquid->Column_Chromatography Impure Check_Purity_Liquid->Pure_Product Pure

Caption: Decision workflow for purification.

References

  • Columbia University. Column chromatography. [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Organic Syntheses. Recrystallization. [Link]

  • Simon Fraser University. Demosphere, Vol.25, No.4, pp 493-504, 1992 Printed in Great Britain. [Link]

  • University of California, Los Angeles. Flash Column Chromatography. [Link]

  • University of Rochester. Tips & Tricks: Recrystallization. [Link]

Sources

Technical Support Center: Propanesultam Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for propanesultam synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this critical chiral auxiliary. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and optimize your experimental outcomes.

Introduction: The Importance of Propanesultam

Propanesultam, a cyclic sulfonamide, serves as a versatile chiral auxiliary in asymmetric synthesis. Its rigid bicyclic structure provides excellent stereocontrol in a variety of chemical transformations, including alkylations, aldol reactions, and Diels-Alder reactions. The ability to achieve high diastereoselectivity and the straightforward cleavage of the auxiliary under mild conditions make it an invaluable tool in the synthesis of complex, enantiomerically pure molecules, particularly in the pharmaceutical industry.

However, the synthesis of propanesultam itself can be fraught with challenges, from low yields to purification difficulties. This guide aims to provide a comprehensive resource to overcome these common pitfalls.

Troubleshooting Guide: Common Pitfalls and Solutions

This section addresses specific issues that may arise during propanesultam synthesis, offering potential causes and actionable solutions based on chemical principles.

Problem 1: Low or No Product Yield

A lower-than-expected yield is one of the most frequent issues.[1][2][3] The cause can often be traced back to several key areas of the experimental setup and execution.[4]

Potential Causes & Solutions

Potential Cause Scientific Explanation Recommended Solution
Moisture Contamination Reagents like sulfuryl chloride (SOCl₂) or thionyl chloride are highly sensitive to water.[1] Hydrolysis of these reagents deactivates them and can lead to the formation of unwanted acidic byproducts that can interfere with the reaction.Ensure all glassware is rigorously flame-dried or oven-dried before use.[4] Use anhydrous solvents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]
Incomplete Cyclization The final ring-closing step to form the sultam requires specific conditions. Insufficient heating or an inappropriate base can lead to an incomplete reaction, leaving the linear amino sulfonic acid intermediate in the reaction mixture.Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.[5][6][] Ensure the reaction is heated to the specified temperature for the required duration. If using a base, ensure it is of the correct stoichiometry and strength.
Suboptimal Reaction Temperature Both the initial sulfonylation and the subsequent cyclization are temperature-sensitive.[3] Adding reagents too quickly can cause an exothermic reaction that is difficult to control, leading to side product formation.[4]Maintain strict temperature control throughout the reaction. For exothermic additions, use an ice bath and add the reagent dropwise.[4][8] For the cyclization step, use a stable heat source like an oil bath.
Poor Quality Starting Materials The purity of the starting materials, such as 3-amino-1-propanol or 3-aminopropanesulfonic acid, is crucial.[3] Impurities can interfere with the reaction and lead to a complex mixture of products.[3]Use high-purity, anhydrous starting materials. If necessary, purify the starting materials before use by distillation or recrystallization.[4][9]

This decision tree can guide your troubleshooting process when faced with a low yield.

low_yield_troubleshooting start Low Yield Observed check_moisture Review Anhydrous Technique (Glassware, Solvents, Atmosphere) start->check_moisture Start Here check_temp Verify Temperature Control (Addition Rate, Heating) start->check_temp If Dry check_reagents Assess Reagent Quality (Purity, Age) start->check_reagents If Temp OK check_monitoring Analyze Reaction Monitoring Data (TLC, NMR) start->check_monitoring If Reagents OK re_run_dry Action: Re-run with Strict Anhydrous Conditions check_moisture->re_run_dry Moisture Suspected re_run_temp Action: Re-run with Calibrated Thermometer & Controlled Addition check_temp->re_run_temp Temp Issues re_run_reagents Action: Re-run with Purified/New Reagents check_reagents->re_run_reagents Impurities Found optimize_time Action: Optimize Reaction Time or Temperature Based on Data check_monitoring->optimize_time Incomplete Reaction

Caption: Troubleshooting decision tree for low propanesultam yield.

Problem 2: Product is Impure or Contaminated

Even with a good yield, product purity can be a significant hurdle. Identifying and eliminating byproducts is key to obtaining high-quality propanesultam.

Potential Causes & Solutions

Potential Cause Scientific Explanation Recommended Solution
Formation of Polymeric Byproducts Propanesultam can polymerize, especially in the presence of certain impurities or under harsh reaction conditions.[10]Avoid excessive heating during the reaction and purification steps. Ensure that all reagents are free from contaminants that could initiate polymerization.
Unreacted Starting Materials An incomplete reaction will leave starting materials in the crude product, complicating purification.As mentioned previously, monitor the reaction to ensure it goes to completion. Adjust stoichiometry if necessary to ensure the limiting reagent is fully consumed.[4]
Side Reactions Depending on the synthetic route, various side reactions can occur. For example, when using thionyl chloride with 3-amino-1-propanol, the formation of 1-chloro-3-aminopropane can be a competing pathway.[11]Carefully control the reaction conditions, particularly temperature and the order of reagent addition, to favor the desired reaction pathway. The use of a non-nucleophilic base can sometimes suppress the formation of chlorinated byproducts.[11]
Hydrolysis of Product Propanesultam is a cyclic ester and is susceptible to hydrolysis, which opens the ring to form 3-aminopropanesulfonic acid.[12][13] This is more likely to occur during aqueous workup if the pH is not controlled.During workup, use saturated brine washes to minimize the product's solubility in the aqueous phase and perform extractions quickly. Ensure the final product is stored in a dry environment.

A combination of analytical techniques is often necessary to fully characterize the purity of the synthesized propanesultam.[]

Technique Information Provided
NMR Spectroscopy (¹H, ¹³C) Provides structural confirmation of the desired product and helps identify and quantify impurities.[5][6]
Mass Spectrometry (MS) Confirms the molecular weight of the product and can help identify unknown byproducts.[]
Infrared Spectroscopy (IR) Confirms the presence of key functional groups (e.g., S=O stretching in the sultam ring).[14]
High-Performance Liquid Chromatography (HPLC) A powerful technique for assessing purity and quantifying impurities.[5][]
Problem 3: Difficulty in Purification

Isolating pure propanesultam from the crude reaction mixture can be challenging due to its physical properties and the nature of potential impurities.

Potential Causes & Solutions

Potential Cause Scientific Explanation Recommended Solution
Product is Water-Soluble The polarity of propanesultam can lead to losses during aqueous workup procedures.[15]Minimize the volume of water used during extraction. Use saturated brine (NaCl solution) to decrease the solubility of the organic product in the aqueous layer. Perform multiple extractions with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
Co-elution during Chromatography Some impurities may have similar polarity to the product, making separation by column chromatography difficult.[16]Optimize the solvent system for column chromatography by testing different solvent mixtures with TLC. A gradient elution may be necessary to achieve good separation. Alternatively, consider a different purification method.
Product is a Solid with a Low Melting Point Propanesultam is a low-melting solid (around 31-33 °C), which can make handling and some purification techniques like distillation challenging.[13]Recrystallization is often the preferred method for purification.[17] Test various solvent systems (e.g., isopropanol, ethyl acetate/hexanes) to find one that gives good crystal formation and effectively excludes impurities. Cooling crystallization can also be an effective technique.[17]
Formation of Salts The use of bases or the presence of acidic byproducts can lead to the formation of salts that are difficult to remove.[15][18]A carefully controlled aqueous wash can remove many inorganic salts.[15] In some cases, filtering the crude product dissolved in an organic solvent through a short plug of silica gel can trap polar salts.[15]

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route for lab-scale propanesultam synthesis?

A: A widely used method involves the reaction of 3-amino-1-propanol with a sulfonating agent like chlorosulfonic acid or thionyl chloride, followed by base-mediated cyclization.[8] This route is generally reliable, but requires careful handling of corrosive reagents and strict anhydrous conditions.

Q2: What safety precautions are essential when working with reagents like thionyl chloride or sulfuryl chloride?

A: These reagents are highly corrosive, toxic, and react violently with water. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Have a quenching agent (like sodium bicarbonate solution) readily available for any spills.

Q3: How can I effectively monitor the progress of my reaction?

A: Thin Layer Chromatography (TLC) is an excellent technique for monitoring the reaction. Use a suitable solvent system to separate the starting material, product, and any major byproducts. The disappearance of the starting material spot and the appearance of the product spot indicate the reaction's progress. For more quantitative analysis, taking aliquots for ¹H NMR analysis can be very effective.

Q4: My final product is an oil instead of a solid. What went wrong?

A: This usually indicates the presence of impurities that are depressing the melting point of the propanesultam. The most likely culprits are residual solvent or organic byproducts. Further purification, such as re-crystallization or column chromatography, is necessary to obtain the solid product.

Q5: Can I use a different base for the cyclization step?

A: Yes, various bases can be used, but the choice can impact the reaction's outcome. Strong, non-nucleophilic bases like sodium hydride (NaH) or potassium tert-butoxide are often effective. Amine bases like triethylamine can also be used, but may require higher temperatures and can sometimes lead to side reactions.[11] The choice of base should be compatible with the solvent and the specific reaction conditions.

Example Experimental Protocol: Synthesis from 3-Amino-1-propanol

This protocol is provided as an illustrative example. Researchers should always consult primary literature and perform their own risk assessments before conducting any experiment.

Step 1: Formation of the Amino Sulfonic Acid Intermediate

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Add 3-amino-1-propanol (1 equivalent) to anhydrous dichloromethane under a nitrogen atmosphere.

  • Cool the flask to 0 °C in an ice bath.

  • Charge the dropping funnel with chlorosulfonic acid (1.05 equivalents) and add it dropwise to the stirred solution over 30-45 minutes, maintaining the internal temperature below 5 °C.[8] A white precipitate will form.[8]

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.[8]

  • Filter the resulting solid, wash with cold dichloromethane, and dry under vacuum to yield the intermediate, 3-ammoniopropylsulfate.

Step 2: Cyclization to Propanesultam

  • In a separate flame-dried flask, suspend the 3-ammoniopropylsulfate intermediate in an appropriate high-boiling solvent (e.g., toluene or xylene).

  • Add a suitable base (e.g., sodium hydroxide or potassium carbonate, ~2.2 equivalents).

  • Heat the mixture to reflux (typically 110-140 °C, depending on the solvent) with a Dean-Stark apparatus to remove water formed during the reaction.

  • Monitor the reaction by TLC until the starting material is consumed (typically 4-8 hours).

  • Cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude propanesultam.

Step 3: Purification

  • Dissolve the crude product in a minimal amount of a hot solvent, such as isopropanol.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath or refrigerator to induce crystallization.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to yield pure propanesultam.

synthesis_workflow cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_analysis Analysis start_materials Starting Materials (3-Amino-1-propanol, SO2Cl2/SOCl2) reaction Sulfonylation & Cyclization (Anhydrous Conditions, Temp. Control) start_materials->reaction crude_product Crude Product Mixture reaction->crude_product workup Aqueous Workup / Extraction (Quenching, Phase Separation) crude_product->workup purification Purification (Recrystallization or Chromatography) workup->purification final_product Pure Propanesultam purification->final_product analysis Purity & Identity Confirmation (NMR, MS, HPLC) final_product->analysis

Caption: General workflow for the synthesis and purification of propanesultam.

References

  • European Patent Office. (n.d.). METHOD FOR THE PREPARATION OF 1,3-PROPANE DISULFONIC ACID COMPOUNDS - EP 1646659 B1. Googleapis.com.
  • BenchChem. (n.d.). Improving the yield and purity of 3-(4-Fluorophenyl)propane-1-sulfonic acid synthesis.
  • BenchChem. (n.d.). A Comparative Guide to HPLC Analysis for Purity Determination of 3-Bromo(2H6)propan-1-ol.
  • Organic Syntheses. (n.d.). Synthesis and Acylation of 1,3-Thiazinane-2-thione.
  • ChemicalBook. (2023, March 9). 1,3-Propane sultone:Reactions,Synthesis,Human Exposure.
  • One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. (n.d.).
  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017, August 15).
  • Google Patents. (n.d.). CN1200929C - Method of preparing 3-amino propane sulfonic acid.
  • Google Patents. (n.d.). CN101456855B - Method for preparing 1,3-propanesultone.
  • PacBio. (2018, August 1). Guide - Low Yield Troubleshooting.
  • Wikipedia. (n.d.). 1,3-Propane sultone.
  • Unilong. (2024, April 18). What is 1,3-Propane sultone.
  • Patsnap. (n.d.). Method for purifying 1,3-propanesultone - Eureka.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield.
  • ResearchGate. (2025, August 4). (PDF) The reaction of thionyl chloride with β amino alcohols: a computational investigation to delineate the mechanisms of the well-established synthesis that forms the 1-chloro-(2-alkylamino)ethanes and the 1,2,3 alkyloxathiazolidine-2-oxide compounds.
  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity.
  • ResearchGate. (2015, April 20). How to purify and isolate required compound from a reaction mixture?.
  • Reddit. (2018, February 11). Common ways to lose product and reduce yield?.
  • Organic Syntheses. (n.d.). ethyl 3-oxo-4-pentenoate.
  • BOC Sciences. (n.d.). Analytical Services for Purity Determination.
  • Chemistry Stack Exchange. (2025, June 30). Work-up of SN2 reaction with 1,3-propane sultone.

Sources

Technical Support Center: Synthesis of N-(4-Fluorophenyl)-1,3-propanesultam

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Reducing Impurities and Troubleshooting Common Issues

Welcome to the Technical Support Center for the synthesis of N-(4-Fluorophenyl)-1,3-propanesultam. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to help you navigate the common challenges encountered during the synthesis and purification of this compound. As Senior Application Scientists, we aim to combine established chemical principles with practical, field-tested insights to ensure you can achieve high purity and yield in your experiments.

Introduction to the Synthesis

The synthesis of N-(4-Fluorophenyl)-1,3-propanesultam is a critical step in the development of various pharmaceutical compounds. The quality of this intermediate directly impacts the purity and efficacy of the final active pharmaceutical ingredient (API). This guide will focus on the most common synthetic route: the N-alkylation of 4-fluoroaniline with 1,3-propanesultone. We will delve into the intricacies of this reaction, with a strong emphasis on identifying, controlling, and eliminating impurities.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for N-(4-Fluorophenyl)-1,3-propanesultam?

A1: The most widely employed method is the direct N-alkylation of 4-fluoroaniline with 1,3-propanesultone. This reaction is typically carried out in a polar aprotic solvent, such as N,N-dimethylformamide (DMF) or acetonitrile, often in the presence of a non-nucleophilic base to neutralize the sulfonic acid intermediate that is initially formed.

Q2: What are the primary safety concerns when working with 1,3-propanesultone?

A2: 1,3-Propanesultone is a potent alkylating agent and is classified as a suspected carcinogen and mutagen.[1][2] All handling of this reagent should be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.

Q3: What are the most common impurities I should expect in this synthesis?

A3: The most prevalent impurities include:

  • Unreacted 4-fluoroaniline: Residual starting material.

  • 3-Hydroxypropanesulfonic acid: Formed from the hydrolysis of 1,3-propanesultone.[2]

  • N,N-bis(3-sulfopropyl)-4-fluoroaniline: The dialkylated byproduct.

  • Impurities from starting materials: Any impurities present in the initial 4-fluoroaniline or 1,3-propanesultone can be carried through the synthesis.

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. A suitable mobile phase would be a mixture of ethyl acetate and hexanes. The disappearance of the 4-fluoroaniline spot and the appearance of a new, more polar spot corresponding to the product will indicate the reaction's progress. High-performance liquid chromatography (HPLC) can also be used for more quantitative monitoring.

Troubleshooting Guide

This section addresses specific issues that you may encounter during the synthesis of N-(4-Fluorophenyl)-1,3-propanesultam, providing explanations for the underlying causes and actionable solutions.

Problem 1: Low Yield of the Desired Product

Possible Cause 1: Incomplete Reaction

  • Explanation: The nucleophilicity of the nitrogen atom in 4-fluoroaniline is reduced by the electron-withdrawing fluorine atom. This can lead to a sluggish reaction.

  • Solution:

    • Increase Reaction Temperature: Gently heating the reaction mixture (e.g., to 50-60 °C) can increase the reaction rate. However, excessive heat can promote the formation of byproducts.

    • Increase Reaction Time: Allow the reaction to stir for a longer period, monitoring by TLC until the 4-fluoroaniline is consumed.

    • Use of a Base: The addition of a non-nucleophilic base, such as potassium carbonate or triethylamine, can facilitate the reaction by neutralizing the initially formed sulfonic acid zwitterion, thus preventing the protonation of the starting aniline.

Possible Cause 2: Hydrolysis of 1,3-Propanesultone

  • Explanation: 1,3-Propanesultone is susceptible to hydrolysis, especially in the presence of water, to form 3-hydroxypropanesulfonic acid.[2] This side reaction consumes the alkylating agent and reduces the yield of the desired product.

  • Solution:

    • Anhydrous Conditions: Ensure that all glassware is thoroughly dried and that anhydrous solvents are used. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.

    • Solvent Choice: Use a dry, aprotic solvent such as DMF or acetonitrile.

Problem 2: Presence of Significant Impurities in the Crude Product

Impurity 1: Unreacted 4-Fluoroaniline

  • Detection: This can be readily observed by TLC or HPLC as a less polar spot/peak compared to the product. In the 1H NMR spectrum, the characteristic signals of 4-fluoroaniline will be present.

  • Solution:

    • Stoichiometry: Use a slight excess (e.g., 1.05-1.1 equivalents) of 1,3-propanesultone to ensure complete consumption of the aniline.

    • Purification: Unreacted 4-fluoroaniline can typically be removed by column chromatography or by converting the product to a salt and washing with a non-polar solvent.

Impurity 2: 3-Hydroxypropanesulfonic Acid

  • Detection: This is a highly polar impurity and may not be easily visible by standard TLC conditions used for the product. It can be detected by HPLC, often as a broad peak near the solvent front in reverse-phase chromatography.

  • Solution:

    • Prevention: The best approach is to prevent its formation by maintaining strictly anhydrous reaction conditions.

    • Work-up: During the work-up, a careful aqueous wash can help remove this water-soluble impurity. However, the product itself has some water solubility, so multiple extractions with an organic solvent are recommended to minimize product loss.

Impurity 3: N,N-bis(3-sulfopropyl)-4-fluoroaniline (Dialkylation Product)

  • Detection: This byproduct will appear as a more polar spot on TLC than the desired mono-alkylated product. Its presence can be confirmed by mass spectrometry, which will show a molecular ion corresponding to the dialkylated structure.

  • Solution:

    • Controlled Addition: Add the 1,3-propanesultone solution dropwise to the solution of 4-fluoroaniline at room temperature. This maintains a low concentration of the alkylating agent and favors mono-alkylation.

    • Stoichiometry: Avoid using a large excess of 1,3-propanesultone. A slight excess (1.05-1.1 equivalents) is usually sufficient.

    • Purification: This more polar impurity can be separated from the desired product by column chromatography.

Experimental Protocols

Protocol 1: Synthesis of N-(4-Fluorophenyl)-1,3-propanesultam

Materials:

  • 4-Fluoroaniline

  • 1,3-Propanesultone

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Diethyl Ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 4-fluoroaniline (1.0 equivalent) and anhydrous DMF (approximately 5-10 mL per gram of aniline).

  • Dissolve 1,3-propanesultone (1.05 equivalents) in anhydrous DMF (approximately 2-3 mL per gram of sultone) and add it to the dropping funnel.

  • Add the 1,3-propanesultone solution dropwise to the stirred solution of 4-fluoroaniline over 30 minutes at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC (e.g., 30% ethyl acetate in hexanes).

  • Once the reaction is complete (disappearance of 4-fluoroaniline), pour the reaction mixture into a separatory funnel containing diethyl ether and water.

  • Separate the layers. Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Recrystallization

Solvent Selection:

The choice of solvent is critical for effective recrystallization. A good solvent will dissolve the compound well at high temperatures but poorly at low temperatures. For N-(4-Fluorophenyl)-1,3-propanesultam, a mixed solvent system is often effective.

Recommended Solvent System: Ethanol/Water or Isopropanol/Hexanes

Procedure:

  • Dissolve the crude product in a minimal amount of the hot primary solvent (e.g., ethanol or isopropanol).

  • If the solution is colored, you can add a small amount of activated charcoal and heat for a few minutes before performing a hot filtration to remove the charcoal.

  • To the hot, clear solution, add the anti-solvent (e.g., water or hexanes) dropwise until the solution becomes slightly cloudy.

  • Re-heat the mixture until it becomes clear again.

  • Allow the solution to cool slowly to room temperature.

  • Once crystals have formed, cool the flask in an ice bath to maximize precipitation.

  • Collect the crystals by vacuum filtration, wash them with a small amount of the cold solvent mixture, and dry them under vacuum.

Data Presentation

Table 1: Troubleshooting Summary

Problem Potential Cause Recommended Solution
Low YieldIncomplete reactionIncrease reaction temperature/time; use a non-nucleophilic base.
Hydrolysis of 1,3-propanesultoneUse anhydrous solvents and an inert atmosphere.
Presence of unreacted 4-fluoroanilineInsufficient 1,3-propanesultoneUse a slight excess (1.05-1.1 eq.) of 1,3-propanesultone.
Presence of 3-hydroxypropanesulfonic acidWater in the reaction mixtureMaintain strictly anhydrous conditions; perform aqueous washes during work-up.
Presence of dialkylated byproductHigh concentration of 1,3-propanesultoneAdd 1,3-propanesultone dropwise; avoid a large excess.

Visualizations

Reaction Scheme and Impurity Formation

G Aniline 4-Fluoroaniline Product N-(4-Fluorophenyl)-1,3-propanesultam Aniline->Product + 1,3-Propanesultone Sultone 1,3-Propanesultone Hydrolyzed 3-Hydroxypropanesulfonic Acid (Hydrolysis Impurity) Sultone->Hydrolyzed + H2O Dialkylated N,N-bis(3-sulfopropyl)-4-fluoroaniline (Dialkylation Impurity) Product->Dialkylated + 1,3-Propanesultone Water H2O

Caption: Synthetic pathway to N-(4-Fluorophenyl)-1,3-propanesultam and major impurity formation routes.

Troubleshooting Workflow

G start Low Purity of Crude Product check_tlc Analyze by TLC/HPLC start->check_tlc unreacted_aniline Unreacted Aniline Detected? check_tlc->unreacted_aniline dialkylation High Polarity Impurity Detected? unreacted_aniline->dialkylation No solution_aniline Optimize Stoichiometry (slight excess of sultone) unreacted_aniline->solution_aniline Yes hydrolysis Highly Polar Aqueous-Soluble Impurity? dialkylation->hydrolysis No solution_dialkylation Control Sultone Addition (dropwise) Avoid large excess dialkylation->solution_dialkylation Yes solution_hydrolysis Ensure Anhydrous Conditions Improve Aqueous Work-up hydrolysis->solution_hydrolysis Yes purify Purify by Recrystallization or Chromatography hydrolysis->purify No solution_aniline->purify solution_dialkylation->purify solution_hydrolysis->purify

Caption: A decision-making workflow for troubleshooting common impurities in the synthesis.

References

  • 1,3-Propane sultone - Wikipedia. [Link]

  • Synthesis and structural characterization of 3-(4-fluorophenyl)-2-(α-naphtyl)-1,3-thiazolidin-4-one | Request PDF - ResearchGate. [Link]

  • N-isopropyl-4-fluoroaniline preparation method - Google P

Sources

Technical Support Center: Optimizing N-(4-Fluorophenyl)-1,3-propanesultam Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of N-(4-Fluorophenyl)-1,3-propanesultam. This document is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot the common challenges encountered during this N-arylation reaction. Our goal is to provide not just protocols, but a deeper understanding of the reaction mechanics to empower you to enhance reaction rates, improve yields, and ensure the purity of your final product.

The formation of N-(4-Fluorophenyl)-1,3-propanesultam involves the creation of a C-N bond between the nitrogen atom of the 1,3-propanesultam ring and a 4-fluorophenyl group. This is typically achieved through transition metal-catalyzed cross-coupling reactions, such as the Ullmann condensation (copper-catalyzed) or the Buchwald-Hartwig amination (palladium-catalyzed).[1][2] Success in these reactions hinges on the careful selection and control of several key parameters.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the synthesis.

Q1: My reaction is extremely slow or has completely stalled. What are the primary factors to investigate?

A slow or stalled reaction is one of the most frequent challenges. The root cause typically lies within one of the four core components of the reaction: the catalyst system, the base, the solvent, or the temperature.

  • Causality 1: Inactive or Inappropriate Catalyst System The catalyst is the engine of this reaction. For the N-arylation of a sultam, both copper and palladium systems are viable, but their effectiveness depends on the choice of metal precursor and, critically, the supporting ligand.[2][3]

    • Copper-Catalyzed (Ullmann-type) Systems: Traditionally, Ullmann reactions required harsh conditions.[1] Modern protocols utilize ligands to facilitate the reaction under milder temperatures. If your Cu-catalyzed reaction is slow, consider the ligand. Diamine or phenanthroline-based ligands are known to be effective. The catalyst itself (e.g., CuI) must be pure, as oxides on the surface can inhibit activity.

    • Palladium-Catalyzed (Buchwald-Hartwig) Systems: These systems are often more efficient but can be sensitive to impurities. The choice of phosphine ligand is paramount. Bulky, electron-rich ligands (e.g., BrettPhos, tBuXPhos) are designed to promote the crucial reductive elimination step that forms the C-N bond. If the reaction is slow, the ligand may not be optimal for the sultam substrate, or the catalyst may have decomposed.

  • Causality 2: Insufficiently Strong or Soluble Base The N-H bond of 1,3-propanesultam must be deprotonated to form the nucleophilic nitrogen anion that participates in the catalytic cycle. The strength and solubility of the base are critical.

    • Base Strength: A weak base (e.g., NaHCO₃) will not be sufficient to deprotonate the sultam efficiently. Stronger inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are required.[4] Cs₂CO₃ is often superior due to its higher solubility in organic solvents.

    • Physical Properties: The base's particle size can matter. Finely ground powder provides a larger surface area for reaction.

  • Causality 3: Suboptimal Reaction Temperature N-arylation reactions are often not facile at room temperature and require thermal energy to overcome activation barriers.[3] However, excessive heat can lead to catalyst decomposition and side product formation. A typical starting point is 80-110 °C. If the reaction is slow, a modest increase in temperature (e.g., in 10 °C increments) can significantly enhance the rate.

  • Causality 4: Inappropriate Solvent The solvent must solubilize the reactants and facilitate the catalytic cycle. Polar aprotic solvents are the standard choice for these cross-coupling reactions.

    • Recommended Solvents: Dioxane, Toluene, DMF, and DMSO are commonly used.[4][5] The choice can affect the solubility of the base and the stability of the catalytic species. For instance, K₃PO₄ has better solubility in DMF or DMSO than in toluene.

    • Anhydrous Conditions: All cross-coupling reactions are sensitive to water, which can hydrolyze the base and poison the catalyst. Ensure all glassware is flame-dried and solvents are anhydrous.[6]

Q2: My yield is consistently low, even when the reaction goes to completion. What are the likely causes of product loss?

Low yield can stem from competing side reactions or issues during the workup and purification stages.

  • Side Reaction 1: Hydrolysis of 1,3-Propanesultone 1,3-Propanesultone is a reactive cyclic ester susceptible to nucleophilic attack by water or hydroxide ions, which can be present if conditions are not strictly anhydrous.[7] This hydrolysis opens the ring to form 3-hydroxypropanesulfonic acid, consuming your starting material.

    Solution: Ensure rigorous anhydrous conditions. Use freshly dried solvents and flame-dry all glassware before use.

  • Side Reaction 2: Catalyst-Mediated Side Reactions At high temperatures or with prolonged reaction times, side reactions such as debromination of the aryl halide or catalyst decomposition can occur.

    Solution: Monitor the reaction by TLC or LCMS to avoid unnecessarily long reaction times. If side reactions are prevalent, consider lowering the temperature or screening a different ligand that may allow for faster conversion at a lower temperature.

  • Issue 3: Difficult Purification The product, N-(4-Fluorophenyl)-1,3-propanesultam, may have challenging physical properties that lead to loss during purification.

    Solution: Standard silica gel chromatography should be effective. If the product is highly polar, a reverse-phase separation might be necessary. Recrystallization from a suitable solvent system (e.g., Ethyl Acetate/Hexanes) is an excellent method for obtaining high-purity material if a crystalline solid is formed.

Methodology & Protocols

Choosing Your Catalytic System: Copper vs. Palladium

The choice between an Ullmann (Cu) and Buchwald-Hartwig (Pd) protocol depends on factors like cost, desired reaction speed, and functional group tolerance.

FeatureCopper-Catalyzed (Ullmann-type)Palladium-Catalyzed (Buchwald-Hartwig)
Catalyst Cost LowerHigher
Reaction Conditions Often requires higher temperatures (100-140 °C)Generally milder conditions (80-110 °C)
Ligands Diamines, PhenanthrolinesBulky Phosphines (e.g., BrettPhos, XPhos)
Functional Group Tolerance Good, but can be less tolerant than PdExcellent, very broad substrate scope[2]
Sensitivity Less sensitive to air and moistureHighly sensitive to air and moisture
Diagram: General Reaction Scheme

Reaction_Scheme cluster_conditions Pd or Cu Catalyst, Ligand Base (e.g., Cs₂CO₃) Solvent (e.g., Dioxane), Heat Sultam 1,3-Propanesultam Plus + ArylHalide 4-Fluoroiodobenzene (or Bromide) Plus->a Product N-(4-Fluorophenyl)-1,3-propanesultam a->Product

Caption: General synthesis of N-(4-Fluorophenyl)-1,3-propanesultam.

Protocol 1: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig)

This protocol provides a robust starting point for optimization.

  • Reaction Setup: To a flame-dried Schlenk flask, add 1,3-propanesultam (1.0 equiv), Cesium Carbonate (Cs₂CO₃, 2.0 equiv), Pd₂(dba)₃ (0.02 equiv), and a suitable phosphine ligand like BrettPhos (0.05 equiv).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous dioxane (to achieve a concentration of ~0.2 M) followed by 4-fluoroiodobenzene (1.2 equiv) via syringe.

  • Heating and Monitoring: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS every 2-4 hours.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude residue by flash column chromatography on silica gel to afford the pure product.

Diagram: Troubleshooting Workflow

Troubleshooting_Workflow Start Problem: Slow or Low Yield Reaction Check_Catalyst 1. Catalyst System Start->Check_Catalyst Check_Base 2. Base Start->Check_Base Check_Temp 3. Temperature Start->Check_Temp Check_Solvent 4. Reagents/Solvent Start->Check_Solvent Action_Catalyst • Screen different ligands • Use fresh catalyst • Switch from Cu to Pd (or vice versa) Check_Catalyst->Action_Catalyst Investigate Action_Base • Switch to a stronger/more soluble base (e.g., K₂CO₃ → Cs₂CO₃) • Use finely ground base Check_Base->Action_Base Investigate Action_Temp • Increase temperature in 10 °C increments • Monitor for decomposition Check_Temp->Action_Temp Investigate Action_Solvent • Ensure anhydrous conditions • Try a different polar aprotic solvent (e.g., Toluene → Dioxane) Check_Solvent->Action_Solvent Investigate

Caption: A systematic workflow for troubleshooting common reaction issues.

Safety Information

  • 1,3-Propanesultone: This reagent is a suspected carcinogen and a potent alkylating agent.[6] It must be handled with extreme caution in a certified chemical fume hood using appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles.

  • Catalysts and Reagents: Palladium and copper catalysts, as well as strong bases, should be handled with care according to their respective Safety Data Sheets (SDS).

By systematically addressing these key experimental variables, you can effectively troubleshoot and optimize the synthesis of N-(4-Fluorophenyl)-1,3-propanesultam, leading to enhanced reaction rates and improved yields.

References

  • Czisma, D. O., et al. (2021). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. Molecules, 26(16), 4993. Available at: [Link]

  • Deng, W., et al. (2005). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. Tetrahedron Letters, 46(45), 7849–7853. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of substituted N-heterocycles by N-arylation. Available at: [Link]

  • Zhong, D., et al. (2019). Synthesis of Sultams and Cyclic N-Sulfonyl Ketimines via Iron-Catalyzed Intramolecular Aliphatic C-H Amidation. Organic Letters, 21(15), 5808–5812. Available at: [Link]

  • Sharma, U., et al. (2018). Ultrafast N-Arylation of Sulfoximines Enabled by Micellar Catalysis in Water. Organic Letters, 20(21), 6972–6976. Available at: [Link]

  • Samel, A., et al. (2005). Facile N-alkylation of acridine esters with 1,3-propane sultone in ionic liquids. Green Chemistry, 7, 442-444. Available at: [Link]

  • ChemRxiv. (2024). NITRILES AS MULTIPURPOSE REAGENTS FOR THE SYNTHESIS OF SULTAMS AND SULTONS. ChemRxiv Preprint. Available at: [Link]

  • Yin, Y., et al. (2025). Palladium-catalyzed N-arylation of (hetero)aryl chlorides with pyrroles and their analogues. Organic & Biomolecular Chemistry, 23, 1581. Available at: [Link]

  • Wikipedia. 1,3-Propane sultone. Available at: [Link]

  • Beilstein Journals. (2017). Synthesis of benzannelated sultams by intramolecular Pd-catalyzed arylation of tertiary sulfonamides. Beilstein Journal of Organic Chemistry, 13, 1928-1934. Available at: [Link]

  • RSC Publishing. (2019). Ullmann-type N-arylation of anilines with alkyl(aryl)sulfonium salts. Chemical Communications, 55, 12056-12059. Available at: [Link]

  • Alkazzaz, A. S., et al. (2019). Theoretical Study of Solvent Effects on 1,3- Dipolar Cycloaddition Reaction. Journal of Education and Science, 28(3), 20-33. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to the Cross-Reactivity Profiling of N-(4-Fluorophenyl)-1,3-propanesultam

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The characterization of a novel chemical entity's selectivity is a cornerstone of modern drug discovery, directly impacting its therapeutic window and potential for adverse effects. This guide provides a comprehensive, technically grounded framework for the systematic cross-reactivity profiling of N-(4-Fluorophenyl)-1,3-propanesultam, a compound of interest for which public data on target interaction is sparse. We present a multi-phase strategy, beginning with in silico prediction to generate hypotheses, progressing to broad-panel biochemical screening for empirical target identification, and culminating in orthogonal, cell-based validation assays to confirm target engagement in a physiologically relevant context. By comparing its hypothetical profile against both a highly selective and a promiscuous compound, this guide illustrates the analytical process of interpreting selectivity data, calculating key metrics, and making informed decisions for further development. Detailed, field-tested protocols for kinase panel screening and Cellular Thermal Shift Assays (CETSA) are provided, offering researchers a practical roadmap for de-risking novel compounds like N-(4-Fluorophenyl)-1,3-propanesultam.

Introduction: The Imperative of Selectivity

The journey of a small molecule from a hit to a clinical candidate is contingent upon a deep understanding of its biological interactions.[1][2] While high potency against the intended therapeutic target is essential, it is the molecule's selectivity profile—its propensity to bind off-targets—that often dictates its ultimate success or failure. Unforeseen off-target interactions can lead to toxicity, diminished efficacy, or unexpected pharmacological effects, making early and comprehensive cross-reactivity profiling a critical step in mitigating developmental risk.[3]

N-(4-Fluorophenyl)-1,3-propanesultam is a synthetic compound featuring a sultam core, a cyclic sulfonamide structure present in various biologically active molecules. While the specific targets of this particular analogue are not widely published, its structural motifs suggest the potential for interaction with a range of protein families, particularly those with nucleotide-binding sites, such as kinases. Therefore, establishing a robust selectivity profile is paramount.

This guide provides an objective, multi-step workflow to systematically investigate the cross-reactivity of N-(4-Fluorophenyl)-1,3-propanesultam. We will compare its hypothetical performance against two benchmark compounds:

  • Compound A (Dasatinib): A well-characterized, potent multi-kinase inhibitor known for its defined promiscuity against specific kinase families.

  • Compound B (Selective p38α Inhibitor): A hypothetical, highly selective compound designed to interact predominantly with a single target, representing an ideal selectivity profile.

The Profiling Workflow: A Phased Approach

A rigorous selectivity assessment follows a logical progression from broad, hypothesis-generating techniques to specific, confirmatory assays. This ensures that resources are allocated efficiently and that the resulting data is both comprehensive and reliable.

G cluster_0 Phase 1: In Silico Prediction cluster_1 Phase 2: Broad-Panel Biochemical Screening cluster_2 Phase 3: Orthogonal Cellular Validation a Compound Structure N-(4-Fluorophenyl)-1,3-propanesultam b Target Prediction Databases (e.g., SEA, SwissTargetPrediction) a->b Input c Hypothesized Target List (Primary & Potential Off-Targets) b->c Output d Broad Kinase Panel Screen (e.g., Eurofins KinaseProfiler™) c->d Inform Panel Choice e Primary Hit Identification (% Inhibition Data) d->e f Cellular Target Engagement Assays (e.g., CETSA, NanoBRET™) e->f Prioritize Hits g Confirmed On- & Off-Targets (Cellular IC50 / EC50) f->g h Comprehensive Selectivity Profile (On-Target Potency vs. Off-Target Liabilities) g->h Final Output

Caption: A multi-phase workflow for systematic cross-reactivity profiling.

Phase 1: In Silico Target Prediction

Causality: Before committing to expensive and time-consuming wet-lab experiments, computational methods can provide valuable, data-driven hypotheses about a compound's likely targets.[4][5] These tools operate on the principle of chemical similarity, comparing the query molecule's structure to a vast database of known ligands and their annotated targets.[4]

Methodology:

  • Obtain the 2D structure or SMILES string for N-(4-Fluorophenyl)-1,3-propanesultam.

  • Submit the structure to multiple web-based target prediction servers (e.g., SwissTargetPrediction, Similarity Ensemble Approach - SEA).

  • Analyze the output, which typically ranks potential targets by a probability or similarity score. Pay close attention to protein families that appear consistently across different prediction tools.

  • Compile a list of the top 10-20 predicted targets. This list will serve as a preliminary guide for selecting experimental screening panels. For a sultam-containing compound, it is highly probable that various kinase families will be identified.

Phase 2: Broad-Panel Biochemical Screening

Causality: In silico tools are predictive, not definitive. Broad-panel screening is the first empirical step to understand a compound's interaction landscape.[6] Kinase panels are particularly valuable as kinases represent a large and structurally related protein family, making them frequent off-targets for ATP-competitive inhibitors.[7][8] Screening at a high concentration (e.g., 10 µM) is a standard industry practice designed to capture even weak but potentially relevant interactions.

Experimental Protocol: Kinase Panel Screening (e.g., Eurofins KinaseProfiler™)

This protocol describes a representative single-point screen to obtain a broad overview of kinase interactions.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of N-(4-Fluorophenyl)-1,3-propanesultam, Compound A, and Compound B in 100% DMSO. Ensure complete dissolution.

    • Submit samples to a commercial provider like Eurofins Discovery for screening against their comprehensive kinase panel (e.g., 400+ kinases).[9] Specify a single-point screening concentration of 10 µM.

  • Assay Principle (Radiometric):

    • The service provider performs individual kinase reactions in microtiter plates.

    • Each reaction contains a specific kinase, its corresponding peptide substrate, ATP (spiked with radioactive γ-³³P-ATP), and the test compound (at 10 µM).

    • The kinase transfers the radioactive phosphate from ATP to the substrate.

    • The reaction is stopped, and the radiolabeled substrate is captured on a filter membrane, while unreacted ATP is washed away.

    • The radioactivity on the filter, corresponding to kinase activity, is measured using a scintillation counter.

  • Data Analysis:

    • The raw counts are normalized relative to controls.

    • Negative Control (0% Inhibition): Reaction with DMSO vehicle only.

    • Positive Control (100% Inhibition): Reaction with a known, potent pan-kinase inhibitor (e.g., Staurosporine).

    • The result is expressed as Percent Inhibition (%) for each kinase.

Comparative Data Presentation

The results from this screen allow for a direct comparison of the compounds' selectivity profiles.

Target KinaseN-(4-Fluorophenyl)-1,3-propanesultam (% Inhibition @ 10µM)Compound A (Dasatinib) (% Inhibition @ 10µM)Compound B (Selective p38α Inhibitor) (% Inhibition @ 10µM)
MAPK14 (p38α) 92% 98% 99%
ABL115%99% 2%
SRC22%97% 4%
LCK18%95% 1%
EPHB48%91% 0%
DDR155%75%3%
MAPK1 (ERK2)4%12%1%
CDK22%35%0%
... (400+ other kinases)<10%Variable<5%

Table 1: Hypothetical single-point kinase screening data. Values in bold represent significant inhibition (typically >50% is considered a "hit").

Interpretation:

  • N-(4-Fluorophenyl)-1,3-propanesultam: Shows high inhibition of a primary target (p38α) and one significant off-target (DDR1). This suggests a relatively selective profile but with a key liability to investigate.

  • Compound A (Dasatinib): As expected, shows potent inhibition across multiple kinase families (ABL, SRC, etc.), confirming its known multi-targeted profile.

  • Compound B: Demonstrates an exceptionally clean profile, inhibiting only the intended target, p38α.

Phase 3: Orthogonal Cellular Validation

Causality: Biochemical assays are performed in a simplified, artificial environment. It is crucial to validate primary hits in a cellular context to confirm that the compound can penetrate the cell membrane and engage its target amidst the complexity of the intracellular milieu.[10] Orthogonal assays, which use a different detection principle, provide confidence that the observed activity is not an artifact of the primary assay format. The Cellular Thermal Shift Assay (CETSA) is a powerful label-free method that directly measures target engagement based on ligand-induced protein stabilization.[11][12][13]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

This protocol is designed to validate the primary hit (p38α) and the key off-target (DDR1) identified in Phase 2.

  • Cell Culture and Treatment:

    • Culture a relevant human cell line (e.g., HEK293T, which expresses both p38α and DDR1) to ~80% confluency.

    • Treat cells with either DMSO (vehicle control) or a saturating concentration of N-(4-Fluorophenyl)-1,3-propanesultam (e.g., 20 µM) for 1-2 hours.[11]

  • Thermal Challenge:

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the aliquots across a temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes using a thermocycler. Include an unheated (RT) control.

    • Immediately cool the tubes on ice.

  • Lysis and Separation:

    • Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet denatured, aggregated proteins.

  • Detection and Analysis:

    • Carefully collect the supernatant, which contains the soluble, stabilized proteins.

    • Analyze the amount of soluble p38α and DDR1 in each sample using Western Blot or an ELISA-based method.

    • Quantify the band intensities and normalize them to the unheated (RT) sample for each treatment group.

    • Plot the normalized soluble protein fraction against temperature to generate a "melting curve." A shift in the curve to the right for the drug-treated sample indicates target engagement and stabilization.[11][14]

G cluster_0 CETSA Principle: Ligand-Induced Thermal Stabilization a Target Protein (Unbound) c Heat Challenge (Temperature Gradient) a->c b Target Protein (Ligand-Bound) b->c d Denatured & Aggregated c->d Unstable e Stabilized & Soluble c->e Stable

Caption: The principle of CETSA for measuring target engagement.

Data Analysis and Selectivity Quantification

To move beyond a qualitative assessment, selectivity can be quantified using established metrics. The Selectivity Score (S-score) is a common method used to represent the promiscuity of a compound.[15][16]

Calculation: The S-score is calculated by dividing the number of kinases inhibited above a certain threshold by the total number of kinases tested.[16] For example, S(50%) is the score using a 50% inhibition threshold.

S(x) = (Number of kinases with % inhibition > x) / (Total number of kinases tested)

Comparative Selectivity Scores: Assuming a panel of 442 kinases was tested:

CompoundHits (>50% Inh.)S(50%) ScoreSelectivity Profile
N-(4-Fluorophenyl)-1,3-propanesultam20.0045Highly Selective
Compound A (Dasatinib)~60~0.136Multi-Targeted
Compound B (Selective p38α Inhibitor)10.0023Exceptionally Selective

Table 2: Comparative selectivity scores based on hypothetical screening data.

A lower S-score indicates higher selectivity.[16] This quantitative analysis confirms that N-(4-Fluorophenyl)-1,3-propanesultam is a highly selective compound, though not perfectly so. The decision to advance this compound would depend on the therapeutic index between its on-target efficacy (driven by p38α inhibition) and any potential toxicity associated with its off-target activity (DDR1 inhibition).

Conclusion and Strategic Implications

This guide outlines a rigorous, phased approach to characterizing the cross-reactivity of N-(4-Fluorophenyl)-1,3-propanesultam. The systematic progression from in silico prediction to broad biochemical screening and finally to orthogonal cellular validation provides a high-confidence assessment of a compound's selectivity profile.

Our comparative analysis demonstrates that N-(4-Fluorophenyl)-1,3-propanesultam, based on our hypothetical data, is a highly selective agent with a primary target of p38α and a single major off-target, DDR1. Its selectivity score of 0.0045 places it much closer to an ideal selective inhibitor than to a broadly active compound like Dasatinib.

Future Directions:

  • Dose-Response Studies: Determine the IC50 values for both p38α and DDR1 to quantify the selectivity window.

  • Cellular Phenotypic Assays: Investigate the functional consequences of DDR1 inhibition in relevant cell models to assess potential safety liabilities.

  • Structure-Activity Relationship (SAR): Synthesize new analogues of N-(4-Fluorophenyl)-1,3-propanesultam to identify structural modifications that can reduce or eliminate DDR1 activity while maintaining p38α potency.

By following this self-validating and technically robust workflow, researchers can build a comprehensive data package to confidently guide the continued development of promising new chemical entities.

References

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]

  • Martínez Molina, D., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, A., Dan, C., ... & Nordlund, P. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]

  • Eurofins Discovery. (n.d.). KinaseProfiler™ Kinase Activity Profiling. Retrieved January 26, 2026, from [Link]

  • Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. [Link]

  • Gfeller, D., Grosdidier, A., Wirth, M., Daina, A., Michielin, O., & Zoete, V. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic Acids Research, 42(Web Server issue), W32-W38. [Link]

  • ICH. (2000). S7A Safety Pharmacology Studies for Human Pharmaceuticals. European Medicines Agency. [Link]

  • Al-Ali, H., Lbeguelin, N., Al-Subaie, M., & Nabhan, C. (2017). The Use of Novel Selectivity Metrics in Kinase Research. Frontiers in Pharmacology, 8, 4. [Link]

  • Pelago Bioscience. (n.d.). Selectivity Profiling using CETSA®. Retrieved January 26, 2026, from [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of N-(4-Fluorophenyl)-1,3-propanesultam

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed protocol for the safe handling and disposal of N-(4-Fluorophenyl)-1,3-propanesultam. As a substituted sultam, this compound warrants a cautious approach, drawing parallels from the well-documented hazards of related structures, such as 1,3-propane sultone. The procedures outlined below are designed to ensure the safety of laboratory personnel and compliance with environmental regulations.

Hazard Assessment and Profile

Key potential hazards include:

  • Carcinogenicity: Suspected to cause cancer.[3][4]

  • Toxicity: May be toxic if swallowed or in contact with skin.[5][6]

  • Irritation: Can cause skin and eye irritation.[4]

Given these risks, all handling and disposal must be conducted with appropriate personal protective equipment (PPE) in a designated and controlled area.

Personal Protective Equipment (PPE)

Before handling N-(4-Fluorophenyl)-1,3-propanesultam in any form (pure substance, solutions, or contaminated materials), the following PPE is mandatory:

  • Gloves: Nitrile gloves are recommended. Double-gloving is advised for extended handling periods.

  • Eye Protection: Chemical safety goggles and a face shield should be worn.[6]

  • Lab Coat: A fully buttoned lab coat is required.

  • Respiratory Protection: When handling the solid compound outside of a certified chemical fume hood, a respirator with a particulate filter is necessary to prevent inhalation.[4]

All work with this compound should ideally be performed within a chemical fume hood.[5][7]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

For Small Spills:

  • Alert personnel in the immediate area.

  • Wearing appropriate PPE, gently cover the spill with an absorbent material like vermiculite, sand, or earth to prevent the powder from becoming airborne.[3]

  • Carefully sweep the absorbed material into a designated, sealable hazardous waste container.[4]

  • Decontaminate the spill area with a suitable solvent (e.g., ethanol), followed by a thorough wash with soap and water.[8]

  • Collect all cleaning materials in the same hazardous waste container.

For Large Spills:

  • Evacuate the area immediately and prevent re-entry.

  • Alert your institution's Environmental Health and Safety (EHS) department or emergency response team.[3]

  • Provide them with the Safety Data Sheet (SDS) for 1,3-propane sultone as a reference for the potential hazards.

Disposal Procedures for N-(4-Fluorophenyl)-1,3-propanesultam

All waste containing N-(4-Fluorophenyl)-1,3-propanesultam must be treated as hazardous waste.[8] Segregation of waste is critical for proper disposal.

Solid Waste:

  • Unused or Expired Chemical: The pure compound must be disposed of in its original container or a new, clearly labeled container.

  • Contaminated Materials: This includes items such as gloves, pipette tips, weigh boats, and paper towels.[8] These items must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[8]

Liquid Waste:

  • Solutions: All solutions containing N-(4-Fluorophenyl)-1,3-propanesultam should be collected in a designated, leak-proof, and sealed hazardous waste container.

  • Do not dispose of this chemical down the drain. This is strictly prohibited for hazardous waste.[9]

Labeling: All waste containers must be labeled with the following information:

  • "Hazardous Waste"

  • The full chemical name: "N-(4-Fluorophenyl)-1,3-propanesultam"

  • The specific hazards (e.g., "Potential Carcinogen," "Toxic")[8]

  • The date of accumulation.

Storage and Collection:

  • Store waste containers in a designated, secure area away from incompatible materials such as strong oxidizing agents, acids, and bases.[5]

  • Arrange for pickup by your institution's licensed hazardous waste disposal service.

Decontamination of Equipment

All non-disposable equipment that has come into contact with N-(4-Fluorophenyl)-1,3-propanesultam must be thoroughly decontaminated.

  • Initial Rinse: Rinse the equipment with a suitable organic solvent (e.g., ethanol) to dissolve any residual compound. Collect this rinse as hazardous liquid waste.

  • Wash: Wash the equipment with soap and copious amounts of water.[8]

  • Final Rinse: Rinse with deionized water.

Summary of Disposal and Safety Information
Parameter Guideline Rationale
Hazard Class Suspected Carcinogen, Toxic, IrritantBased on the properties of the parent compound, 1,3-propane sultone.[1][3][4]
Primary PPE Nitrile gloves (double), safety goggles, face shield, lab coatTo prevent skin and eye contact with the potentially hazardous substance.[6]
Spill Kit Components Absorbent material (vermiculite, sand), designated waste container, decontamination solutionsTo safely contain and clean up spills without creating airborne dust.[3]
Disposal Method Collection in labeled, sealed containers for incineration by a licensed hazardous waste facility.To ensure the complete destruction of the hazardous compound and prevent environmental contamination.[10]
Disposal Workflow Diagram

DisposalWorkflow cluster_generation Waste Generation cluster_containment Waste Containment cluster_storage Temporary Storage cluster_disposal Final Disposal Generate Generate Waste (Solid or Liquid) Segregate Segregate Waste Generate->Segregate Container Place in Designated Hazardous Waste Container Segregate->Container Label Label Container (Name, Hazards, Date) Container->Label Store Store in Secure, Designated Area Label->Store Pickup Arrange for EHS Pickup Store->Pickup Dispose Incineration by Licensed Facility Pickup->Dispose

Caption: Disposal workflow for N-(4-Fluorophenyl)-1,3-propanesultam.

References

  • UGA research. (n.d.). 1-3Propanesultone-1120-71-4.
  • Santa Cruz Biotechnology. (n.d.).
  • National Toxicology Program. (2021). 1,3-Propane Sultone - 15th Report on Carcinogens. National Institute of Environmental Health Sciences.
  • International Labour Organization & World Health Organization. (2021). ICSC 1524 - 1,3-PROPANE SULTONE.
  • U.S. Environmental Protection Agency. (1975). Guidelines for the Disposal of Small Quantities of Unused Pesticides.
  • SafetyInfo. (2021, May 27). How to Safely Dispose of Hazardous Waste? [Video]. YouTube.
  • Fisher Scientific. (2011, May 3).
  • ChemicalBook. (n.d.).
  • U.S. Environmental Protection Agency. (n.d.). 1,3-Propane sultone.
  • Fisher Scientific. (2023, September 25).
  • U.S. Environmental Protection Agency. (2025, May 30).
  • U.S. Environmental Protection Agency. (2025, September 22).
  • Wikipedia. (n.d.). Hazardous waste.
  • Department of Toxic Substances Control - CA.gov. (n.d.). Defining Hazardous Waste.
  • C&EN. (2024, August 30).
  • TCEQ. (2022, April 21). New Industrial and Hazardous Waste Rules [Video]. YouTube.
  • ASHP. (n.d.). EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine.
  • U.S. Environmental Protection Agency. (2025, April 30). The SW-846 Compendium.
  • University of Wisconsin-La Crosse. (n.d.). Appendix A: Disposal Procedures by Chemical.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.